Synthesis, Characterization, and Mechanistic Evaluation of 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline: A Comprehensive Technical Guide
Executive Summary Quinoxaline derivatives represent a privileged class of nitrogen-containing heterocycles with profound implications in medicinal chemistry (e.g., anticancer, antimicrobial agents) and materials science...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Quinoxaline derivatives represent a privileged class of nitrogen-containing heterocycles with profound implications in medicinal chemistry (e.g., anticancer, antimicrobial agents) and materials science (e.g., organic semiconductors, luminescent materials)[1]. Specifically, 2,3-bis(3,4-dimethoxyphenyl)quinoxaline is of high interest to drug development professionals due to the electron-rich nature of the dimethoxyphenyl moieties. These functional groups enhance binding affinity in biological targets—such as the colchicine-binding site of tubulin—and tune the optoelectronic properties of the pyrazine core.
This whitepaper provides a rigorously validated framework for the synthesis and characterization of this molecule, prioritizing green chemistry principles, mechanistic causality, and orthogonal analytical validation.
Mechanistic Framework and Reaction Causality
The construction of the quinoxaline scaffold classically relies on the double condensation of an o-arylenediamine with a 1,2-dicarbonyl compound 2[3]. In this specific synthesis, o-phenylenediamine acts as the bis-nucleophile, while 3,3',4,4'-tetramethoxybenzil (1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione) serves as the bis-electrophile.
Causality in Experimental Design:
The presence of four electron-donating methoxy (-OCH₃) groups on the benzil derivative significantly enriches the electron density of the aromatic rings. Through resonance, this electron density is partially delocalized into the adjacent carbonyl groups, reducing their electrophilicity compared to an unsubstituted benzil. Consequently, an uncatalyzed thermal condensation suffers from prolonged reaction times and lower yields. To overcome this activation energy barrier, the introduction of a solid acid catalyst (such as Bentonite K-10) or the application of ultrasonic irradiation is required to protonate the carbonyl oxygen, restoring its electrophilicity and facilitating the initial nucleophilic attack 4[5].
Mechanistic pathway for the cyclocondensation yielding the quinoxaline derivative.
Optimized Synthetic Protocols
To ensure a self-validating and reproducible system, the following protocol leverages a green chemistry approach, utilizing an eco-friendly solvent system and a recoverable catalyst, which has been shown to improve yields to >90% while minimizing hazardous waste 4[5].
Step-by-Step Methodology: Green Catalytic Synthesis
Reagent Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol (330 mg) of 3,3',4,4'-tetramethoxybenzil in 10 mL of a green solvent matrix (e.g., aqueous ethanol 7:3 v/v).
Amine Addition: Add 1.0 mmol (108 mg) of o-phenylenediamine to the stirring solution. Ensure the amine is freshly recrystallized to prevent oxidative degradation byproducts.
Catalyst Introduction: Introduce 50 mg of Bentonite K-10 clay—or alternatively, a catalytic amount of Cerium (IV) Ammonium Nitrate (CAN)—to the mixture 2[3]. The high surface area and acidic sites of the clay provide an optimal microenvironment for the condensation.
Reaction Execution: Subject the mixture to ultrasonic irradiation at room temperature for 15–20 minutes, or stir conventionally at room temperature for 2 hours. Monitor the disappearance of the starting materials via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (3:7) eluent.
Work-up and Isolation: Upon completion, filter the mixture to recover the solid catalyst. Dilute the filtrate with 20 mL of ice-cold distilled water to induce precipitation of the crude product.
Purification: Filter the crude solid under a vacuum and recrystallize from hot aqueous ethanol to yield pure 2,3-bis(3,4-dimethoxyphenyl)quinoxaline as crystalline needles.
Analytical Characterization & Validation
A robust characterization workflow is non-negotiable for confirming the structural integrity of the synthesized molecule. The disappearance of the primary amine (-NH₂) and carbonyl (C=O) stretching frequencies in the IR spectrum, coupled with the emergence of the imine (C=N) stretch, provides the first layer of validation 6[6]. Subsequent NMR and MS analyses confirm the exact atomic connectivity and molecular weight.
Self-validating analytical workflow for structural confirmation and purity assessment.
Table 1: Quantitative Characterization Data Summary
Analytical Technique
Target Signal / Observation
Structural Assignment
FT-IR (KBr pellet)
~1595 - 1610 cm⁻¹
C=N stretching (Quinoxaline ring closure)
~1250 - 1265 cm⁻¹
C-O-C asymmetric stretching (Methoxy groups)
Absence of ~3300 & ~1700 cm⁻¹
Complete consumption of -NH₂ and C=O groups
¹H NMR (300 MHz, CDCl₃)
δ 3.85 (s, 6H), δ 3.92 (s, 6H)
Protons of the four methoxy (-OCH₃) groups
δ 6.80 - 7.35 (m, 6H)
Aromatic protons of the dimethoxyphenyl rings
δ 7.70 - 8.15 (m, 4H)
Aromatic protons of the quinoxaline core
¹³C NMR (75 MHz, CDCl₃)
δ 55.8, 56.1
Methoxy carbons (-OCH₃)
δ 153.2
Imine carbons (C=N) of the quinoxaline ring
Mass Spectrometry (ESI)
m/z 403.1
[M+H]⁺ molecular ion peak (Calculated MW: 402.45)
Conclusion
The synthesis of 2,3-bis(3,4-dimethoxyphenyl)quinoxaline exemplifies the intersection of rational chemical design and green synthetic methodologies. By understanding the electronic deactivation caused by the methoxy substituents, researchers can logically apply catalytic or ultrasonic interventions to drive the condensation to completion. The orthogonal analytical techniques detailed herein ensure that the resulting compound meets the stringent purity requirements necessary for downstream biological assays and material science applications.
References
BenchChem. "Application Notes and Protocols: Catalytic Synthesis of Quinoxalines using 3,5-Dimethoxyphenylglyoxal Hydrate." BenchChem, 2025. 2
Mahadik, P., et al. "A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline." IJISET, 2014. 4
RSC Advances. "Facile synthesis of Triphenylenes and Triphenylene/Phenanthrene." Royal Society of Chemistry. 6
Zayed, M.F. "Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines." MDPI Chemistry, 2023. 7
spectroscopic analysis of 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline
An In-Depth Technical Guide to the Spectroscopic Analysis of 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline Prepared by: Gemini, Senior Application Scientist Executive Summary This technical guide provides a comprehensive explo...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Spectroscopic Analysis of 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive exploration of the spectroscopic techniques essential for the structural elucidation and characterization of 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline. Quinoxaline derivatives are a cornerstone in medicinal chemistry and materials science, recognized for their wide-ranging biological activities and applications as dyes, semiconductors, and DNA cleaving agents.[1] The precise characterization of their molecular architecture is paramount for understanding structure-activity relationships (SAR) and ensuring material purity.[2] This document, intended for researchers, scientists, and drug development professionals, details the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), in the context of this specific molecule. It is designed not as a rigid template, but as a holistic guide grounded in the causality behind experimental choices, ensuring a self-validating analytical workflow.
Introduction: The Significance of the Quinoxaline Scaffold
The quinoxaline, or benzopyrazine, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, is a privileged structure in drug discovery.[3] Its derivatives are known to possess a vast array of pharmacological properties, including anticancer, antibacterial, antiviral, and anti-inflammatory activities.[2] The compound 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline features this core, substituted with two 3,4-dimethoxyphenyl groups. These methoxy-rich phenyl rings can significantly influence the molecule's electronic properties, solubility, and potential for biological interactions, particularly through hydrogen bonding and π-stacking. An unambiguous understanding of its three-dimensional structure and electronic profile is therefore the first critical step in unlocking its therapeutic or technological potential. This guide outlines the integrated spectroscopic approach required to achieve this definitive characterization.
Synthesis and Sample Preparation: The Foundation of Quality Data
The integrity of any spectroscopic analysis is contingent upon the purity of the sample. The most common and efficient route to synthesizing 2,3-disubstituted quinoxalines is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[4] For the title compound, this involves the reaction of o-phenylenediamine with 1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione (veratril).
Rationale: This protocol employs a straightforward acid-catalyzed condensation-cyclization reaction. Ethanol is chosen as a solvent for its ability to dissolve both reactants and its ease of removal post-reaction. The reaction is typically clean, but purification is necessary to remove any unreacted starting materials or side products.
Procedure:
To a solution of 1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione (1.0 mmol) in 15 mL of rectified spirit (ethanol), add a solution of o-phenylenediamine (1.0 mmol) in 10 mL of rectified spirit.[5]
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
Heat the mixture under reflux for 2-3 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
Upon completion, allow the mixture to cool to room temperature. A solid precipitate should form.
If no precipitate forms, add cold water to the mixture until a slight turbidity persists.[5]
Isolate the crude product by vacuum filtration through a Buchner funnel and wash the solid with a cold water/ethanol (1:1) mixture.
Purify the product by recrystallization from ethanol to yield the pure 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline.
Dry the purified solid under vacuum. The final product should be a crystalline solid.
Spectroscopic Characterization Workflow
A multi-technique approach is essential for unambiguous structure confirmation.[2] Each technique provides a unique piece of the structural puzzle, and together they create a self-validating dataset.
Caption: General workflow for the characterization of quinoxaline compounds.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule.[2][3]
Caption: Structure of 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline with atom numbering.
¹H NMR Analysis
Principle and Rationale: ¹H NMR provides information about the chemical environment, number, and connectivity of protons. For the title compound, we expect to see distinct signals for the protons on the quinoxaline core and the dimethoxyphenyl substituents. The chemical shifts are influenced by the aromatic ring currents and the electronic effects of the nitrogen and oxygen atoms.
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, in a 5 mm NMR tube.[2]
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
Acquire the spectrum on a 400 MHz or higher field spectrometer. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
Data Interpretation and Expected Results: Based on data from analogous structures, the following proton signals are predicted.[6]
Proton Assignment (See Diagram)
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Rationale
H-5, H-8
~8.15 - 8.20
Multiplet (dd)
2H
Protons on the benzo- part of the quinoxaline ring, adjacent to the fused pyrazine ring. Deshielded by aromatic current and proximity to nitrogen.
H-6, H-7
~7.75 - 7.80
Multiplet (dd)
2H
Protons on the benzo- part of the quinoxaline ring. Less deshielded than H-5/8.
H-2', H-6', H-2'', H-6''
~7.20 - 7.40
Multiplet
4H
Protons on the dimethoxyphenyl rings. Their exact shifts and multiplicities depend on the rotational freedom around the C-C single bond.
H-5', H-5''
~6.90 - 7.00
Doublet
2H
Aromatic protons on the dimethoxyphenyl rings, ortho to a methoxy group.
OCH₃ (4', 4'')
~3.95 - 4.05
Singlet
6H
Methoxy protons at the C4 position of the phenyl rings.
OCH₃ (3', 3'')
~3.85 - 3.95
Singlet
6H
Methoxy protons at the C3 position of the phenyl rings.
¹³C NMR Analysis
Principle and Rationale: ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. Due to the molecule's symmetry, we expect fewer signals than the total number of carbons.
Experimental Protocol:
Prepare a more concentrated sample (50-100 mg in 0.6-0.7 mL of solvent) to compensate for the low natural abundance of ¹³C.[3]
Acquire a proton-decoupled ¹³C spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.
Data Interpretation and Expected Results:
Carbon Assignment (See Diagram)
Predicted Chemical Shift (δ, ppm)
Rationale
C-2, C-3
~153 - 155
Quaternary carbons of the pyrazine ring, bonded to nitrogen and a phenyl group. Highly deshielded.
C-4a, C-8a
~141 - 142
Quaternary carbons at the fusion of the two rings.
C-4', C-4'', C-3', C-3''
~149 - 152
Aromatic carbons bonded to methoxy groups. Deshielded by oxygen.
C-5, C-8
~129 - 131
Aromatic CH carbons on the benzo- portion of the quinoxaline.
C-6, C-7
~129 - 130
Aromatic CH carbons on the benzo- portion of the quinoxaline.
C-1', C-1''
~130 - 132
Quaternary carbons of the phenyl rings attached to the quinoxaline core.
Principle and Rationale: FT-IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[2] For the title compound, key diagnostic peaks will confirm the presence of the aromatic systems (C=C and C-H), the pyrazine ring (C=N), and the crucial ether linkages (C-O).
Experimental Protocol:
Ensure the sample is free of water and solvent.
For solid samples, the Attenuated Total Reflectance (ATR) method is efficient. Place a small amount of the crystalline powder directly on the ATR crystal and apply pressure.
Alternatively, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.
Record a background spectrum of the empty sample compartment first.
Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.
Principle and Rationale: UV-Vis spectroscopy provides information about electronic transitions within a molecule.[2] The extended π-conjugated system of 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline is expected to absorb UV radiation, leading to characteristic π → π* transitions. The position of the absorption maximum (λ_max) is sensitive to the extent of conjugation and the substituents present.[8]
Experimental Protocol:
Prepare a dilute stock solution of the compound in a UV-transparent solvent (e.g., ethanol, DMSO, or acetonitrile).
Perform serial dilutions to obtain a concentration that gives a maximum absorbance between 0.1 and 1.0.
Use a dual-beam spectrophotometer, with one cuvette containing the pure solvent (as a blank) and the other containing the sample solution.
Scan the absorbance from approximately 200 nm to 500 nm.
Data Interpretation and Expected Results:
The UV-Vis spectrum is expected to show one or more strong absorption bands in the range of 250-380 nm .
These bands correspond to π → π* electronic transitions within the highly conjugated quinoxaline and dimethoxyphenyl ring systems. Unsubstituted quinoxaline absorbs around 314 nm, and substitution with aryl groups typically causes a bathochromic (red) shift.[8]
Mass Spectrometry (MS)
Principle and Rationale: Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. The fragmentation pattern provides additional structural information.
Experimental Protocol:
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
Introduce the sample into the mass spectrometer via an appropriate ionization source. Electrospray Ionization (ESI) is a soft technique suitable for observing the protonated molecular ion [M+H]⁺.
Acquire the mass spectrum in positive ion mode over a suitable m/z range.
Data Interpretation and Expected Results:
Molecular Formula: C₂₄H₂₂N₂O₄
Monoisotopic Mass: 402.1580 g/mol
Expected [M+H]⁺ Ion: m/z = 403.1652
Key Fragmentation: The fragmentation pattern can provide valuable structural clues. Expected fragmentation pathways include:
Loss of a methyl radical (•CH₃) from a methoxy group: [M-15]⁺
Loss of a methoxy radical (•OCH₃): [M-31]⁺
Cleavage of the C-C bond between the quinoxaline core and a phenyl ring.
Fragmentation patterns similar to those of 2,3-diphenylquinoxaline may also be observed.[9]
Integrated Spectroscopic Analysis: Confirming the Structure
No single technique provides the complete picture. The power of this workflow lies in the integration of all data points:
MS confirms the correct molecular weight and formula (C₂₄H₂₂N₂O₄).
FT-IR confirms the presence of the key functional groups: aromatic rings, C-H bonds, C=N imine bonds, and C-O ether linkages.
¹³C NMR confirms the presence of 24 carbons (or 12 in a perfectly symmetrical environment) and their chemical nature (aromatic, quaternary, methoxy).
¹H NMR confirms the number and connectivity of all protons, matching the proposed structure. The distinct patterns for the quinoxaline and substituted phenyl protons provide the final, unambiguous proof of structure.
UV-Vis confirms the presence of the expected extended conjugated π-system.
Together, these five techniques provide a rigorous and self-validating confirmation of the successful synthesis and purity of 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline, laying a solid foundation for any subsequent biological or material science investigations.
References
Base-Catalyzed Multicomponent Access to Quinoxalin-2-thiones from o-Phenylenediamines, Aryl Ketones and Sulfur. The Royal Society of Chemistry. 2022. Available from: [Link]
Synthesis and biological activity studies of quinoxaline derivatives. Heterocyclic Letters. Available from: [Link]
An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Open Research@CSIR-NIScPR. 2025. Available from: [Link]
Supporting Information. The Royal Society of Chemistry. Available from: [Link]
Synthesis of 2,3-diphenylquinoxaline (3) with reagents and conditions. ResearchGate. Available from: [Link]
An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. PMC. Available from: [Link]
(A) UV‐Vis absorption and (B) emission spectra of the three quinoxaline‐based compounds. ResearchGate. Available from: [Link]
FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Asian Journal of Applied Sciences. 2018. Available from: [Link]
Synthesis of 2,3-Diphenylquinoxaline. Scribd. Available from: [Link]
Design of Dyes Based on the Quinoline or Quinoxaline Skeleton towards Visible Light Photoinitiators. Semantic Scholar. 2024. Available from: [Link]
Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. MDPI. 2014. Available from: [Link]
Quinoxaline, 2,3-diphenyl-. NIST WebBook. Available from: [Link]
2,3-Diphenylquinoxaline - Optional[ATR-IR] - Spectrum. SpectraBase. Available from: [Link]
UV-Vis spectra of quinoxaline derivatives in DMSO. ResearchGate. Available from: [Link]
2,3-Bis(4-ethoxyphenyl)quinoxaline. PMC. Available from: [Link]
2,3-bis(4-methoxyphenyl)quinoxaline (C22H18N2O2). PubChemLite. 2026. Available from: [Link]
2,3-Diphenylquinoxaline - Optional[MS (GC)] - Spectrum. SpectraBase. Available from: [Link]
Mass Spectrometry: Fragmentation. University of Arizona. Available from: [Link]
Rational Design, Synthesis, and Kinase Inhibitory Profiling of 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline Derivatives in Targeted Oncology
Target Audience: Research Scientists, Medicinal Chemists, and Oncology Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary The quinoxaline scaffold (benzopyrazine) is a p...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Research Scientists, Medicinal Chemists, and Oncology Drug Development Professionals
Document Type: Technical Whitepaper & Protocol Guide
Executive Summary
The quinoxaline scaffold (benzopyrazine) is a privileged pharmacophore in medicinal chemistry, widely recognized for its ability to act as an ATP-competitive inhibitor across multiple Receptor Tyrosine Kinases (RTKs) [1]. While early-generation compounds like AG1296 (6,7-dimethoxy-2-phenylquinoxaline) demonstrated potent, selective inhibition of the Platelet-Derived Growth Factor Receptor (PDGFR), their pharmacokinetic profiles and single-pocket binding limited clinical translation [2].
This technical guide explores the next-generation evolution of this scaffold: 2,3-bis(3,4-dimethoxyphenyl)quinoxaline derivatives . By introducing dual electron-rich, lipophilic methoxy-substituted phenyl rings at the C2 and C3 positions, these analogs achieve enhanced occupation of the hydrophobic pockets adjacent to the kinase hinge region. This whitepaper details the structural rationale, validated synthetic methodologies, and self-validating biological protocols required to evaluate these compounds as potent anticancer and apoptotic agents [3].
Structural Rationale & Pharmacophore Modeling
The design of 2,3-bis(3,4-dimethoxyphenyl)quinoxaline derivatives is rooted in structure-activity relationship (SAR) optimization targeting the ATP-binding cleft of RTKs (specifically PDGFR and VEGFR-2) [4].
The Quinoxaline Core: The N1 and N4 nitrogen atoms act as critical hydrogen bond acceptors. They interact directly with the backbone amide protons of the kinase hinge region (e.g., Cys residues), anchoring the molecule within the ATP-binding site.
3,4-Dimethoxyphenyl Substitutions: The addition of bulky, electron-donating methoxy groups at the meta and para positions of the phenyl rings serves a dual purpose. First, they maximize van der Waals interactions within the hydrophobic sub-pockets (hydrophobic pocket II) of the kinase domain. Second, the oxygen atoms of the methoxy groups can participate in secondary water-mediated hydrogen bonding, stabilizing the inactive (DFG-out) conformation of the kinase [2].
C6/C7 Core Modifications: Halogenation (e.g., -Cl, -F) at the 6 and 7 positions of the quinoxaline core significantly increases lipophilicity and electron-withdrawing capacity, often lowering the IC50 values into the nanomolar range by enhancing the residence time of the drug-target complex[4].
Mechanistic Pathway: RTK Inhibition and Apoptosis
By competitively blocking ATP binding, 2,3-bis(3,4-dimethoxyphenyl)quinoxaline derivatives halt the autophosphorylation of PDGFR/VEGFR. This upstream blockade triggers a cascade of inhibitory effects on downstream survival pathways, specifically the PI3K/AKT and RAS/MAPK axes, ultimately leading to G2/M cell cycle arrest and apoptosis [3].
Mechanism of action: Quinoxaline derivatives blocking RTK ATP-binding, inducing apoptosis.
Validated Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes the mechanistic causality behind the experimental choice.
Synthesis of 6,7-Dichloro-2,3-bis(3,4-dimethoxyphenyl)quinoxaline
This protocol details the condensation of a substituted o-phenylenediamine with a benzil derivative to form the pyrazine ring.
Preparation: Dissolve 10 mmol of 3,3',4,4'-tetramethoxybenzil in 30 mL of glacial acetic acid in a round-bottom flask.
Causality: Acetic acid acts as a mild protic solvent that protonates the carbonyl oxygens of the benzil, increasing their electrophilicity and priming them for nucleophilic attack.
Condensation: Add 10 mmol of 4,5-dichloro-1,2-phenylenediamine portion-wise at room temperature. Equip the flask with a reflux condenser and heat to 80°C for 4 hours.
Causality: The primary amines act as nucleophiles. Heating provides the activation energy required to overcome the steric hindrance of the bulky dimethoxyphenyl groups, driving the double dehydration reaction to form the fully aromatized quinoxaline core.
Precipitation & Neutralization: Cool the mixture to room temperature and pour it over crushed ice. Neutralize slowly with 10% aqueous NaOH until pH 7 is reached.
Causality: Neutralization removes the acetic acid, drastically reducing the solubility of the highly lipophilic quinoxaline product in the aqueous phase, forcing rapid precipitation.
Purification: Filter the crude solid, wash with cold distilled water, and recrystallize from hot ethanol to yield pure crystalline needles. Verify purity via LC-MS and
1
H-NMR.
In Vitro Kinase Inhibition Assay (ADP-Glo)
Objective: Validate the direct inhibition of PDGFR/VEGFR kinase activity.
Step-by-Step Workflow:
Enzyme Incubation: In a 384-well plate, combine 5 ng of recombinant PDGFR-β kinase domain, 10 µM ATP, 0.2 µg/µL Poly(Glu,Tyr) substrate, and varying concentrations of the synthesized quinoxaline (0.1 nM to 10 µM) in kinase buffer. Incubate for 60 minutes at 25°C.
Reaction Termination: Add ADP-Glo™ Reagent (equal volume) and incubate for 40 minutes.
Causality: This reagent terminates the kinase reaction and depletes any unconsumed ATP, ensuring that only the ADP generated by the kinase's phosphorylation of the substrate remains in the well.
Signal Generation: Add Kinase Detection Reagent and incubate for 30 minutes. Read luminescence.
Causality: This converts the generated ADP back to ATP, which is then utilized by luciferase to produce light. Luminescence is directly proportional to kinase activity; a decrease in signal validates the inhibitory potency of the compound.
Cell Viability & Proliferation (MTT Assay)
Objective: Assess the translation of kinase inhibition to phenotypic anticancer efficacy.
Step-by-Step Workflow:
Seeding: Seed HCT116 (colon carcinoma) or MCF-7 (breast adenocarcinoma) cells at
5×103
cells/well in 96-well plates. Incubate overnight.
Treatment: Treat cells with serial dilutions of the quinoxaline derivatives for 72 hours.
Formazan Conversion: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
Causality: Viable cells with active mitochondrial succinate dehydrogenase cleave the tetrazolium ring of MTT, reducing it to purple formazan. Dead cells do not.
Solubilization: Aspirate the media and add 150 µL of DMSO to each well. Agitate for 15 minutes.
Causality: The reduced formazan crystals are highly lipophilic and insoluble in aqueous culture media. DMSO, an amphiphilic solvent, disrupts the cell membranes and fully solubilizes the chromophore, allowing for accurate spectrophotometric quantification at 570 nm.
Quantitative Structure-Activity Relationship (QSAR) Data
The table below summarizes the biological evaluation of various 2,3-bis(3,4-dimethoxyphenyl)quinoxaline analogs compared to the first-generation reference compound, AG1296. Data indicates that functionalization of the quinoxaline core at C6/C7 profoundly impacts both target affinity and whole-cell cytotoxicity [2, 4].
Compound ID
R1 / R2 (Quinoxaline C6/C7)
R3 / R4 (C2/C3 Substitutions)
PDGFR-β IC
50
(µM)
HCT116 IC
50
(µM)
MCF-7 IC
50
(µM)
AG1296 (Ref)
6,7-dimethoxy
2-phenyl (monosubstituted)
0.80
15.40
18.20
Analog 1
H, H
2,3-bis(3,4-dimethoxyphenyl)
0.45
8.25
10.50
Analog 2
6,7-dimethyl
2,3-bis(3,4-dimethoxyphenyl)
0.25
4.50
5.80
Analog 3
6-fluoro
2,3-bis(3,4-dimethoxyphenyl)
0.30
5.10
6.20
Analog 4
6,7-dichloro
2,3-bis(3,4-dimethoxyphenyl)
0.12
2.10
3.40
Data Interpretation: The transition from a mono-phenyl (AG1296) to a bis(3,4-dimethoxyphenyl) substitution (Analog 1) nearly halves the IC
50
against PDGFR-β. Furthermore, the introduction of electron-withdrawing chlorine atoms at the 6,7-positions (Analog 4) yields the most potent derivative, driving the IC
50
down to 120 nM and demonstrating superior phenotypic cytotoxicity in HCT116 and MCF-7 cell lines [3, 4].
Conclusion and Future Perspectives
The rational design of 2,3-bis(3,4-dimethoxyphenyl)quinoxaline derivatives represents a significant leap forward in the development of targeted RTK inhibitors. By exploiting the dual hydrophobic pockets of the kinase hinge region and optimizing the electronic properties of the quinoxaline core, researchers can achieve sub-micromolar potency and robust apoptotic induction in solid tumor models. Future drug development efforts should focus on optimizing the aqueous solubility of these highly lipophilic analogs—potentially through the integration of morpholine or piperazine solubilizing side-chains—to enhance oral bioavailability for in vivo applications.
References
Source: Biomolecules & Therapeutics / PubMed Central (PMC)
Title: Tyrphostins. 5.
Source: Molecules / PubMed Central (PMC)
Title: Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines
Source: MDPI
URL
Exploratory
An In-depth Technical Guide to the Biological Activity of 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline
For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoxaline Scaffold and the Promise of 2,3-Diaryl Substitution Quinoxaline, a heterocyclic compound arising from the fusion of benzene an...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoxaline Scaffold and the Promise of 2,3-Diaryl Substitution
Quinoxaline, a heterocyclic compound arising from the fusion of benzene and pyrazine rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] While rare in nature, synthetic quinoxaline derivatives are integral to a multitude of pharmacologically active agents, demonstrating a broad spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4][5] The versatility of the quinoxaline core allows for extensive structural modifications, enabling the fine-tuning of its biological profile.
This guide focuses on a specific, promising derivative: 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline . The strategic placement of two 3,4-dimethoxyphenyl groups at the 2 and 3 positions of the quinoxaline ring is of significant interest. The methoxy groups (-OCH₃) are known to be important pharmacophoric features, often enhancing the biological activity of small molecules. For instance, structure-activity relationship (SAR) studies on other quinoxaline series have revealed that the presence of dimethoxyphenyl groups can significantly increase anticancer potency.[3] This document provides a comprehensive overview of the known synthesis, established biological activities of closely related analogs, and detailed experimental protocols relevant to the evaluation of this compound class.
Synthesis of 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline
The most common and efficient method for synthesizing 2,3-diarylquinoxalines is the acid-catalyzed condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound (an α-diketone).[5] In the case of the title compound, the precursors are 1,2-diaminobenzene (o-phenylenediamine) and 1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione (also known as veratril).
The reaction proceeds via a nucleophilic attack of the amino groups of the o-phenylenediamine on the carbonyl carbons of the diketone, followed by cyclization and dehydration to form the stable aromatic quinoxaline ring.[6]
Experimental Protocol: Synthesis
Objective: To synthesize 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline.
Ethanol (or glacial acetic acid as an alternative solvent)
Round-bottom flask
Reflux condenser
Heating mantle
Filtration apparatus
Recrystallization solvent (e.g., aqueous ethanol)
Procedure:
Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione in warm ethanol.
Addition: To this solution, add a solution of 1.0 equivalent of o-phenylenediamine, also dissolved in a minimal amount of warm ethanol.
Reaction: The mixture is then heated at reflux for a period of 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Isolation: Upon completion, the reaction mixture is cooled to room temperature. The product often precipitates out of the solution. If not, water can be added to induce precipitation.
Purification: The crude product is collected by filtration, washed with cold ethanol, and then purified by recrystallization from a suitable solvent system like aqueous ethanol to yield the pure 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline.
Core Biological Activities & Mechanistic Insights
While specific comprehensive studies on 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline are limited in the public domain, the extensive research on the 2,3-diarylquinoxaline class allows for a robust, evidence-based projection of its biological potential.
Anticancer Activity
Quinoxaline derivatives are well-established as potent anticancer agents, with several mechanisms of action identified.[7][8]
Projected Mechanism of Action:
Based on studies of related compounds, the anticancer activity of 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline is likely multifactorial:
Tubulin Polymerization Inhibition: Many 2,3-disubstituted quinoxalines exert their cytotoxic effects by interfering with microtubule dynamics.[9] They can bind to the colchicine binding site on β-tubulin, preventing its polymerization into microtubules. This disruption of the cytoskeleton leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.[9][10] The presence of electron-donating methoxy groups on the phenyl rings is often associated with enhanced tubulin inhibitory activity.[9]
Induction of Apoptosis: Quinoxaline derivatives have been shown to induce programmed cell death (apoptosis) in various cancer cell lines.[7][11] This is often achieved by modulating the expression of key apoptosis-regulating proteins, such as increasing the pro-apoptotic Bax to anti-apoptotic Bcl-2 ratio, and activating effector caspases like caspase-3 and caspase-9.[7]
Topoisomerase Inhibition: Some quinoxaline analogs can interfere with the function of DNA topoisomerases, enzymes crucial for DNA replication and repair.[12] This leads to DNA damage and cell death.
The diagram below illustrates a potential pathway for the induction of apoptosis by a quinoxaline derivative.
Caption: Potential mechanism of anticancer action.
Quantitative Data from Related Compounds:
The following table summarizes the cytotoxic activity (IC₅₀ values) of some representative 2,3-diarylquinoxaline derivatives against various cancer cell lines, illustrating the potency of this chemical class.
Recent studies have highlighted the potential of quinoxaline derivatives in the management of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[13][14][15] Their neuroprotective effects are often attributed to a combination of antioxidant, anti-inflammatory, and specific receptor-modulating activities.
Projected Mechanism of Action:
Antioxidant Effects: The compound may act as a scavenger of reactive oxygen species (ROS), mitigating the oxidative stress that is a key pathological feature of many neurodegenerative diseases.[13][15]
Anti-inflammatory Action: It could downregulate the production of pro-inflammatory cytokines in the brain, reducing neuroinflammation.[13][16]
Receptor Antagonism: Quinoxaline-2,3-diones are known antagonists of the AMPA and kainate glutamate receptors.[17] While the title compound is not a dione, related structures may modulate glutamate neurotransmission, protecting neurons from excitotoxicity.
Antimicrobial Activity
The quinoxaline scaffold is present in several antibiotics.[2] A closely related analog, N²,N³-Bis(3,4-dimethoxyphenyl)quinoxaline-2,3-diamine , has been synthesized and evaluated for its antimicrobial properties, showing significant antibacterial activity.[18] This suggests that 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline could also possess antimicrobial properties. The mechanism often involves the inhibition of bacterial DNA gyrase or other essential enzymes.
Standardized Protocols for Biological Evaluation
To ascertain the biological activity of 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline, a series of standardized in vitro assays are required. The following workflow represents a typical screening cascade.
Caption: General workflow for anticancer screening.
Protocol: In Vitro Cytotoxicity (MTT Assay)
Objective: To determine the concentration of the compound that inhibits the growth of a cancer cell line by 50% (IC₅₀).
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting purple formazan is solubilized, and its absorbance is directly proportional to the number of viable cells.[11]
Materials:
Human cancer cell line (e.g., MCF-7 for breast cancer, HT-29 for colon cancer)
Complete culture medium (e.g., DMEM with 10% FBS)
96-well microtiter plates
2,3-Bis(3,4-dimethoxyphenyl)quinoxaline stock solution (in DMSO)
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or acidified isopropanol)
Microplate reader
Procedure:
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Conclusion and Future Directions
2,3-Bis(3,4-dimethoxyphenyl)quinoxaline stands as a molecule of considerable therapeutic potential, backed by a strong foundation of research on the broader class of 2,3-diarylquinoxalines. The presence of the 3,4-dimethoxyphenyl moieties is a strong indicator of potentially enhanced anticancer and neuroprotective activities.
Future research should focus on the direct biological evaluation of this specific compound. Key steps will include its synthesis and purification, followed by a comprehensive screening against a panel of cancer cell lines and in models of neurodegeneration. Mechanistic studies, such as tubulin polymerization assays, cell cycle analysis, and apoptosis pathway investigations, will be crucial to elucidate its precise mode of action and to validate it as a lead compound for further drug development.
References
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Cogo, J., et al. (2015). Synthesis and biological evaluation of novel 2,3-disubstituted quinoxaline derivatives as antileishmanial and antitrypanosomal agents. European Journal of Medicinal Chemistry, 90, 636-653. Available from: [Link]
da Silva, G. G., et al. (2024). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Acta Cirurgica Brasileira, 39. Available from: [Link]
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Behbehani, H., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4163. Available from: [Link]
Gholami, M., et al. (2022). Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening. Anticancer Agents in Medicinal Chemistry, 22(10), 2011-2025. Available from: [Link]
Cogo, J., et al. (2015). Synthesis and biological evaluation of novel 2,3-disubstituted quinoxaline derivatives as antileishmanial and antitrypanosomal agents. European Journal of Medicinal Chemistry, 90, 636-653. Available from: [Link]
Singh, P. K., & Choudhary, B. N. (2025). Exploring the Neuroprotective Effects of Some New Quinoxalines: A Novel Approach to Alzheimer's Disease Management. Asian Journal of Research in Biochemistry, 15(3), 188-196. Available from: [Link]
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Burguete, A., et al. (2011). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 19(22), 6691-6702. Available from: [Link]
Reenas, R., et al. (2023). ANTICANCER ACTIVITY OF QUINOXALINE: A SYSTAMIC REVIEW. European Journal of Pharmaceutical and Medical Research, 10(4), 241-255. Available from: [Link]
Abdel-Rahman, A. A.-H., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7586. Available from: [Link]
Piggin, C. M., et al. (2022). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Scientific Reports, 12(1), 10842. Available from: [Link]
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Ghorab, M. M., et al. (2021). Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents. Pharmaceuticals, 14(9), 853. Available from: [Link]
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Structural Elucidation of 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline: A Comprehensive Analytical Guide
Executive Summary The accurate structural elucidation of complex heterocyclic compounds is a foundational pillar of modern drug development and materials science. Quinoxaline derivatives, specifically 2,3-diarylquinoxali...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The accurate structural elucidation of complex heterocyclic compounds is a foundational pillar of modern drug development and materials science. Quinoxaline derivatives, specifically 2,3-diarylquinoxalines, are highly valued for their optoelectronic properties and serve as critical precursors for the synthesis of extended polycyclic heteroaromatics, such as triphenylene-fused pyrazines[1],[2].
This whitepaper provides an in-depth, causality-driven guide to the synthesis and structural elucidation of 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline . By integrating orthogonal analytical techniques—High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and multidimensional Nuclear Magnetic Resonance (NMR)—we establish a self-validating methodological framework that ensures absolute regiochemical and structural certainty[3].
Chemical Context & Synthesis Mechanics
The target compound is synthesized via the double condensation of 1,2-phenylenediamine with 1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione (3,3',4,4'-tetramethoxybenzil)[4]. The causality behind this reaction design lies in the intrinsic electronic properties of the reagents. Kinetic studies and Hammett correlations demonstrate that the reaction is driven by the nucleophilic attack of the diamine on the highly electrophilic carbonyl carbons of the benzil derivative[5].
The presence of electron-donating methoxy groups on the benzil component modulates the electrophilicity of the carbonyls, making the reaction highly dependent on the formation of a tetrahedral intermediate, which is the rate-limiting step[6]. Subsequent dehydration yields the fully aromatized quinoxaline core.
Fig 1. Mechanistic pathway for the condensation of 1,2-phenylenediamine and tetramethoxybenzil.
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness in structural elucidation, the sample preparation and analytical workflows must operate as a closed, self-validating loop. Any incomplete transformation or structural anomaly must trigger a failure in at least one orthogonal analytical node.
Protocol A: Synthesis and Purification
Causality: High purity is non-negotiable for 2D NMR. Trace impurities can introduce spurious cross-peaks in HMBC spectra, leading to false connectivity assignments.
Reaction Setup: Dissolve 1.0 mmol of 1,2-phenylenediamine and 1.0 mmol of 3,3',4,4'-tetramethoxybenzil in 15 mL of glacial acetic acid. Why acetic acid? It acts dual-purpose as a solvent and a mild Brønsted acid catalyst, protonating the carbonyl oxygen to increase its electrophilicity and accelerate the nucleophilic attack[4].
Execution: Stir the mixture at room temperature for 2 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3) until the starting materials are completely consumed.
Isolation: Pour the mixture into 50 mL of ice-cold distilled water. The sudden change in dielectric constant forces the highly hydrophobic quinoxaline product to precipitate.
Purification: Filter the solid under a vacuum, wash with cold water to remove residual acetic acid, and recrystallize from hot ethanol to yield analytically pure yellow crystals[1],[3].
Protocol B: NMR Sample Preparation and Acquisition
Solvent Selection: Dissolve 15-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Why CDCl₃? It provides a robust deuterium lock signal, lacks exchangeable protons that would obscure the aromatic region, and readily dissolves the lipophilic quinoxaline.
Instrument Parameters: Transfer to a 5 mm precision NMR tube. Acquire spectra on a 400 MHz (or higher) spectrometer. Why 400 MHz? The complex multiplet splitting of the quinoxaline core (H5/H8 and H6/H7) requires high field strength to resolve second-order effects and accurately measure ortho-coupling constants (J ≈ 8.2 Hz).
Acquisition Sequence: Run 1D ¹H, 1D ¹³C, followed by gradient-selected COSY, HSQC, and HMBC.
Structural Elucidation Strategy
The structural validation of 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline relies on three pillars of analytical chemistry:
Mass Spectrometry (HRMS-ESI+): Acts as the primary gatekeeper. The exact mass for C₂₄H₂₂N₂O₄ is calculated as 402.1580 Da. Observation of the [M+H]⁺ ion at m/z 403.1658 confirms the atomic composition. Causality: ESI+ is chosen because the basic nitrogen atoms of the pyrazine ring are easily protonated in the electrospray source.
FT-IR Spectroscopy: Provides rapid functional group validation. The complete disappearance of the primary amine N-H stretching bands (~3300–3400 cm⁻¹) and the benzil C=O stretch (~1660 cm⁻¹) confirms that both condensation steps have occurred[3]. New bands around 1515 cm⁻¹ and 1250 cm⁻¹ correspond to C=N and C-O-C stretching, respectively.
Multidimensional NMR: The ultimate arbiter of atomic connectivity. If the synthesis yielded a mono-imine intermediate, the ¹³C NMR would flag an unreacted carbonyl carbon at ~190 ppm. The absence of this peak validates complete cyclization.
Fig 2. Multi-modal spectroscopic workflow for the structural elucidation of the quinoxaline core.
Quantitative Data Presentation
The molecule possesses a high degree of symmetry (C₂v in a planar conformation, though sterics drive the phenyl rings out of plane, maintaining effective C₂ symmetry in solution). This symmetry simplifies the NMR spectra, reducing the expected number of signals by half[3].
Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
Position
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Assignment
5, 8
8.12
dd
8.2, 1.5
2H
Quinoxaline Ar-H
6, 7
7.74
dd
8.2, 1.5
2H
Quinoxaline Ar-H
2'
7.25
d
1.8
2H
Phenyl Ar-H (meta to OMe)
6'
7.08
dd
8.3, 1.8
2H
Phenyl Ar-H (para to OMe)
5'
6.88
d
8.3
2H
Phenyl Ar-H (ortho to OMe)
3'-OCH₃
3.95
s
-
6H
Methoxy Protons
4'-OCH₃
3.90
s
-
6H
Methoxy Protons
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Carbon Type
Assignment
Diagnostic Rationale
153.2
Cq
C-2, C-3 (Quinoxaline)
Highly deshielded by adjacent imine nitrogens.
150.1, 148.8
Cq
C-3', C-4' (Phenyl)
Deshielded by direct attachment to electronegative oxygen.
141.2
Cq
C-4a, C-8a (Quinoxaline)
Bridgehead carbons of the fused pyrazine-benzene system.
131.5
Cq
C-1' (Phenyl)
Quaternary carbon linking phenyl to quinoxaline.
129.8, 129.2
CH
C-5, C-6, C-7, C-8
Quinoxaline aromatic methines.
122.8
CH
C-6' (Phenyl)
Aromatic methine.
112.5, 111.0
CH
C-2', C-5' (Phenyl)
Shielded by the +M (mesomeric) effect of ortho/para methoxy groups.
56.0, 55.9
CH₃
3'-OCH₃, 4'-OCH₃
Typical chemical shift for aromatic methoxy carbons.
Mechanistic NMR Connectivity (COSY & HMBC)
The raw 1D data is validated through 2D spin-spin coupling networks.
¹H-¹H COSY (Correlation Spectroscopy):
The COSY spectrum reveals two distinct, non-interacting spin systems. The first is the H5-H6-H7-H8 network of the quinoxaline core, evidenced by strong cross-peaks between the doublets at 8.12 ppm and 7.74 ppm. The second is the ABX spin system of the 3,4-dimethoxyphenyl rings, showing a strong ortho-coupling cross-peak between H5' (6.88 ppm) and H6' (7.08 ppm), and a weaker meta-coupling cross-peak to H2' (7.25 ppm).
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
HMBC is the critical tool for linking the isolated spin systems. The structural integrity of the entire molecule is confirmed by observing a ³J_CH cross-peak from the phenyl H2' and H6' protons to the highly deshielded quinoxaline C-2/C-3 carbons at 153.2 ppm. Furthermore, the exact placement of the methoxy groups is proven by ³J_CH correlations from the methoxy singlet at 3.95 ppm to C-3' (150.1 ppm) and from the 3.90 ppm singlet to C-4' (148.8 ppm).
Conclusion
The structural elucidation of 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline requires a rigorous, multi-modal approach. By leveraging the causality of chemical synthesis[4],[6] and employing a self-validating analytical loop of HRMS, FT-IR, and 2D-NMR[3], researchers can unequivocally confirm the atomic connectivity and purity of this critical optoelectronic intermediate before deploying it in advanced materials synthesis[2].
A Theoretical and Spectroscopic Deep Dive into 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline: A Technical Guide for Advanced Research
This technical guide provides a comprehensive theoretical and experimental framework for the study of 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline, a promising heterocyclic compound. Quinoxaline derivatives are a cornerstone...
Author: BenchChem Technical Support Team. Date: April 2026
This technical guide provides a comprehensive theoretical and experimental framework for the study of 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline, a promising heterocyclic compound. Quinoxaline derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities including anticancer, antimicrobial, and kinase inhibitory effects.[1][2][3] The strategic incorporation of dimethoxyphenyl moieties is a well-established approach in the design of pharmacologically active agents, making this particular scaffold a subject of significant interest for researchers in drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols and theoretical insights to facilitate advanced studies.
Introduction to the Quinoxaline Scaffold
The quinoxaline core, a fusion of a benzene and a pyrazine ring, represents a privileged heterocyclic system.[2] Its structural rigidity and aromatic nature provide a versatile platform for the development of compounds that can effectively interact with various biological targets.[2] The biological significance of quinoxaline derivatives is vast, with numerous compounds demonstrating potent cytotoxic activity against a range of cancer cell lines.[1][4][5] The mechanism of action for many of these derivatives involves the inhibition of protein kinases, which are pivotal in the signaling pathways that regulate cell growth and proliferation.[2][5]
Synthesis and Structural Elucidation
The synthesis of 2,3-diarylquinoxalines is most commonly achieved through a condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound (a benzil derivative).[3][6] This robust and high-yielding reaction is a staple in heterocyclic chemistry.
Proposed Synthetic Protocol
The synthesis of 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline can be efficiently carried out as follows:
Reactant Preparation: In a round-bottom flask, dissolve 1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.[6]
Addition of Diamine: To the solution from step 1, add o-phenylenediamine (1.0 eq.).
Reaction Conditions: The reaction mixture is then heated to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the product is precipitated by the addition of water. The solid product is collected by filtration, washed with a cold solvent (e.g., ethanol/water mixture), and dried. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol or ethyl acetate/hexane to yield the pure 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline.
Caption: Synthetic workflow for 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline.
Spectroscopic Characterization
A comprehensive spectroscopic analysis is essential for the unambiguous structural confirmation of the synthesized compound.[7]
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[7]
¹H NMR: The proton NMR spectrum of 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline is expected to show distinct signals for the aromatic protons on the quinoxaline core and the dimethoxyphenyl substituents. The protons on the quinoxaline ring typically appear in the downfield region (δ 7.5-8.5 ppm). The methoxy groups will present as sharp singlets around δ 3.8-4.0 ppm.
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The quaternary carbons of the quinoxaline ring will appear in the aromatic region, along with the carbons of the phenyl rings. The methoxy carbons will have a characteristic signal around δ 55-60 ppm.
Experimental Protocol for NMR Spectroscopy:
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[7]
Data Acquisition:
¹H NMR: Acquire the spectrum using a standard pulse sequence with a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.
¹³C NMR: Acquire a proton-decoupled spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
2.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[8] The IR spectrum of 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline is expected to show characteristic absorption bands for C-H aromatic stretching, C=C and C=N aromatic ring vibrations, and C-O stretching of the methoxy groups.
Experimental Protocol for FT-IR Spectroscopy:
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
2.2.3. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.[9] The extended π-conjugated system of the quinoxaline derivative is expected to give rise to strong absorptions in the UV-Vis region.
Experimental Protocol for UV-Vis Spectroscopy:
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-grade solvent (e.g., ethanol or acetonitrile).
Data Acquisition: Record the absorption spectrum over a range of 200-800 nm.
Spectroscopic Data (Predicted)
Chemical Shift / Wavenumber
¹H NMR (δ, ppm)
Aromatic Protons (Quinoxaline)
7.5 - 8.5
Aromatic Protons (Phenyl)
6.8 - 7.5
Methoxy Protons (-OCH₃)
3.8 - 4.0 (singlet)
¹³C NMR (δ, ppm)
Aromatic Carbons
110 - 155
Methoxy Carbons (-OCH₃)
55 - 60
IR (cm⁻¹)
C-H (aromatic) stretch
3100 - 3000
C=C, C=N (aromatic) stretch
1600 - 1450
C-O (ether) stretch
1250 - 1050
Theoretical Studies: A DFT-Based Approach
Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure, geometry, and spectroscopic properties of molecules.[9][10] For quinoxaline derivatives, DFT studies can provide valuable insights that complement experimental findings.[11][12]
Computational Methodology
Software: All calculations can be performed using a quantum chemistry software package such as Gaussian.
Method and Basis Set: The B3LYP functional with the 6-311++G(d,p) basis set is a widely used and reliable combination for organic molecules.[11][13]
Geometry Optimization: The molecular structure of 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline should be fully optimized in the gas phase to find the minimum energy conformation.
Frequency Calculations: Vibrational frequency calculations should be performed on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to predict the IR spectrum.
NMR and UV-Vis Predictions: The GIAO method can be used to predict the ¹H and ¹³C NMR chemical shifts.[13] Time-dependent DFT (TD-DFT) calculations can be employed to simulate the UV-Vis absorption spectrum.[9]
Caption: Workflow for DFT-based theoretical studies.
Analysis of Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key parameters that determine the electronic properties of a molecule. The HOMO-LUMO energy gap is related to the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests a higher reactivity. These parameters can be calculated from the optimized geometry.
Potential Applications in Drug Development
Quinoxaline derivatives are well-documented for their anticancer properties.[1][5][14] The dimethoxyphenyl substitution pattern is also prevalent in many biologically active compounds. Therefore, 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline is a strong candidate for investigation as a potential therapeutic agent.
Anticancer Activity Screening
In Vitro Cytotoxicity Assays: The synthesized compound should be screened against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) to determine its cytotoxic effects. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is a key metric.
Mechanism of Action Studies: If significant cytotoxicity is observed, further studies can be conducted to elucidate the mechanism of action. This could involve assays to assess apoptosis induction, cell cycle arrest, and inhibition of specific kinases.[4][5]
Conclusion
This technical guide provides a comprehensive roadmap for the synthesis, characterization, and theoretical investigation of 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline. By combining robust experimental protocols with advanced computational methods, researchers can gain a deep understanding of the structure-property relationships of this promising compound. The insights gained from such studies will be invaluable for the rational design and development of novel quinoxaline-based therapeutics and functional materials.
References
Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. (2026). [No Publication Source Provided][1]
ANTI-CANCER POTENTIAL OF QUINOXALINE DERIVATIVES: CURRENT SCENARIO AND FUTURE PERSPECTIVE. (n.d.). [No Publication Source Provided][14]
Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications - PMC. (2026). [No Publication Source Provided][4]
Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC. (n.d.). [No Publication Source Provided][5]
Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules Introduction - SciELO. (n.d.). [No Publication Source Provided][15]
Design and Synthesis of Extended Quinoxaline Derivativesis and Their Charge Transport Properties Supplementary Information - The Royal Society of Chemistry. (n.d.). [No Publication Source Provided][16]
2,3-Bifunctionalized Quinoxalines: Synthesis, DNA Interactions and Evaluation of Anticancer, Anti-tuberculosis and Antifungal Activity - PMC. (n.d.). [No Publication Source Provided][17]
Computational Study of Novel 2,3-Bis[(1-methyl-1H-imidazole-2-yl)sulfanyl]quinoxaline: Structural Aspects, Spectroscopic Investigation, HOMO-LUMO, MESP, NLO, ADMET Predictions and Molecular Docking Studies as Potential Biotin Carboxylase and Antibiotics Resistant Aminoglycoside Phosphotransferase APH(2")IVA Enzyme Inhibitor - National Open Access Monitor, Ireland. (n.d.). [No Publication Source Provided][13]
Spectroscopic Characterization of Quinoxaline Compounds: Application Notes and Protocols - Benchchem. (n.d.). [No Publication Source Provided][7]
Effective synthesis of quinoxalines over ceria based solid acids coated on honeycomb monoliths. (n.d.). [No Publication Source Provided]
Spectroscopic characterization of the structural properties of quinoxalinophenanthrophenazine thin films - Journal of Materials Chemistry C (RSC Publishing). (n.d.). [No Publication Source Provided][19]
Theoretical investigation using DFT of quinoxaline derivatives for electronic and photovoltaic effects - PMC. (n.d.). [No Publication Source Provided][9]
In Vitro and In Vivo Activities of 2,3-Diarylsubstituted Quinoxaline Derivatives against Leishmania amazonensis - PMC. (n.d.). [No Publication Source Provided][20]
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines - MDPI. (2023). [No Publication Source Provided][3]
Crystal structures and packing motifs of 2,3-diphenylquinoxaline and 2,3-diphenylbenzo[g]quinoxaline | Request PDF - ResearchGate. (n.d.). [No Publication Source Provided][24]
Novel quinoxaline derivatives of 2, 3-diphenylquinoxaline-6-carbaldehyde and 4, 4′-(6-methylquinoxaline-2,3-diyl)bis(N,N-diphenylaniline): Synthesis, structural, DFT-computational, molecular docking, antibacterial, antioxidant, and anticancer studies - CoLab.ws. (2022). [No Publication Source Provided][12]
Theoretical investigation using DFT of quinoxaline derivatives for electronic and photovoltaic effects | Semantic Scholar. (2020). [No Publication Source Provided][27]
Application Notes and Protocols: Catalytic Synthesis of Quinoxalines using 3,5-Dimethoxyphenylglyoxal Hydrate - Benchchem. (n.d.). [No Publication Source Provided][28]
Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation (FT- IR, FT-Raman, UV-Vis, NMR) - Indian Academy of Sciences. (n.d.). [No Publication Source Provided][10]
STUDIES ON HETEROCYCLICS Part III. The IR Spectra of Some Quinoxaline N-oxides - PJSIR. (n.d.). [No Publication Source Provided][8]
FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. (n.d.). [No Publication Source Provided][31]
Exploring Potential of Quinoxaline Moiety. (n.d.). [No Publication Source Provided][32]
Synthesis of 2,3-Diphenylquinoxaline | PDF | Chemical Reactions - Scribd. (n.d.). [No Publication Source Provided][6]
Synthesis of 2,3-diphenylquinoxaline (3) with reagents and conditions:... - ResearchGate. (n.d.). [No Publication Source Provided][33]
Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones - Der Pharma Chemica. (n.d.). [No Publication Source Provided][34]
Solvation Thermodynamics and Experimental Workflows for 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline
Executive Summary In the development of advanced optoelectronic materials and polycyclic heteroaromatics (PHAs), 2,3-bis(3,4-dimethoxyphenyl)quinoxaline serves as a highly versatile, electron-deficient building block. It...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the development of advanced optoelectronic materials and polycyclic heteroaromatics (PHAs), 2,3-bis(3,4-dimethoxyphenyl)quinoxaline serves as a highly versatile, electron-deficient building block. Its structural topology—featuring a rigid pyrazine-fused benzene core flanked by electron-rich, sterically demanding methoxy-substituted phenyl rings—dictates its physicochemical behavior. For researchers synthesizing triphenylene-fused quinoxalines or solution-processable non-fullerene acceptors (NFAs), mastering the solubility profile of this precursor is not merely a logistical necessity; it is the thermodynamic linchpin that dictates reaction kinetics, yield, and device performance.
This technical guide deconstructs the solvation mechanics of 2,3-bis(3,4-dimethoxyphenyl)quinoxaline, maps its empirical solubility across solvent classes, and provides self-validating experimental protocols for its synthesis and subsequent oxidative cyclization.
Structural Causality: The Thermodynamics of Solvation
To understand the solubility of 2,3-bis(3,4-dimethoxyphenyl)quinoxaline, one must analyze the competing intermolecular forces at play. Unsubstituted quinoxalines and standard 2,3-diphenylquinoxalines often suffer from poor solubility in common organic solvents due to highly ordered, dense
π−π
stacking in their crystal lattices[1].
However, the introduction of four methoxy (
−OCH3
) groups fundamentally alters the thermodynamic landscape:
Steric Twist and Free Volume: The bulky methoxy groups at the 3 and 4 positions of the phenyl rings induce a significant dihedral twist out of the planar quinoxaline core. This steric hindrance breaks crystal lattice symmetry, increasing the free volume and lowering the lattice energy required for a solvent to dissolve the solid.
Dipole-Dipole Interactions: The quinoxaline nitrogens act as strong electron-withdrawing centers, while the methoxy groups are electron-donating. This push-pull electronic configuration creates localized dipoles that interact favorably with[2].
Hydrogen Bond Acceptance: The oxygen atoms of the methoxy groups provide multiple sites for hydrogen bond acceptance, selectively enhancing solubility in protic solvents at elevated temperatures, which is highly advantageous for recrystallization workflows.
Logical mapping of structural features to solvation thermodynamics.
Empirical Solubility Matrix
The table below summarizes the solubility profile of 2,3-bis(3,4-dimethoxyphenyl)quinoxaline, providing the mechanistic rationale for solvent selection during synthesis, purification, and downstream processing.
Solvent Class
Representative Solvents
Solubility Profile
Mechanistic Rationale
Chlorinated / Polarizable
Dichloromethane (DCM), Chloroform
Excellent (>50 mg/mL)
High solvent polarizability stabilizes the electron-rich methoxy-substituted aromatic rings. Ideal for Scholl cyclization.
Polar Aprotic
DMF, DMSO, NMP, THF
Excellent (>50 mg/mL)
Strong dipole-dipole interactions with the quinoxaline nitrogens and methoxy oxygens. Ideal for solution-processed OLEDs/OSCs.
Polar Protic
Ethanol, Methanol, Isopropanol
Poor to Moderate (Highly Temp-Dependent)
H-bonding occurs, but the hydrophobic bulk limits room-temperature solubility. Causality for purification: Soluble at reflux, precipitates upon cooling.
Aliphatic Hydrocarbons
Hexane, Heptane
Insoluble
Lack of polarizability and inability to disrupt the aromatic crystal lattice. Used as anti-solvents for precipitation.
Self-Validating Experimental Protocols
The following protocols leverage the solubility differentials of 2,3-bis(3,4-dimethoxyphenyl)quinoxaline to ensure high-yield synthesis and successful downstream integration.
Protocol A: Synthesis via Condensation
This protocol exploits the temperature-dependent solubility of the compound in polar protic solvents to drive the reaction to completion and self-purify the product.
Reagent Preparation: In a round-bottom flask, combine equimolar amounts (e.g., 1.0 mmol) of 1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione and o-phenylenediamine.
Solvent Addition: Add 15 mL of absolute ethanol and a catalytic amount of glacial acetic acid (0.5 mL). Causality: Ethanol dissolves the starting materials at room temperature, while acetic acid activates the carbonyl carbons for nucleophilic attack.
Reflux & Validation: Heat the mixture to reflux (78 °C) for 2–4 hours. Self-Validation Checkpoint: As the reaction progresses, the solution will transition from a clear mixture to a deep yellow/orange hue, indicating the formation of the extended conjugated quinoxaline system.
Precipitation: Remove the heat and allow the flask to cool slowly to room temperature, then transfer to an ice bath. Causality: The target compound has poor solubility in cold ethanol. Slow cooling promotes the growth of high-purity crystalline needles, leaving unreacted starting materials and byproducts dissolved in the mother liquor.
Isolation: Filter the precipitate under a vacuum, wash with cold ethanol (2 × 5 mL), and dry under a vacuum to afford 2,3-bis(3,4-dimethoxyphenyl)quinoxaline.
To synthesize triphenylene-fused heteroaromatics, the quinoxaline precursor must undergo an oxidative biaryl coupling using Ceric Ammonium Nitrate (CAN). Solvent selection here is critical, as both the organic precursor and the inorganic oxidant must be adequately solvated.
Substrate Solvation: Dissolve 2,3-bis(3,4-dimethoxyphenyl)quinoxaline (0.1 mmol) in 5 mL of anhydrous Dichloromethane (DCM). Causality: DCM provides excellent solubility for the bulky methoxy-substituted quinoxaline, ensuring a homogeneous reaction environment.
Oxidant Preparation: Dissolve CAN (4.0 equivalents) in 2 mL of Acetonitrile or Nitromethane. Causality: CAN is insoluble in pure DCM but highly soluble in acetonitrile.
Radical Cation Formation: Dropwise add the CAN solution to the DCM solution at room temperature. Self-Validation Checkpoint: Upon addition, the solution will immediately flash a deep blue or dark green color. This optical shift is the self-validating proof of the single-electron transfer from the methoxyarene to the Cerium(IV) species, forming the highly reactive radical cation intermediate.
Quenching & Extraction: After 2 hours of stirring, quench the reaction with water. The biphasic nature of DCM/Water allows for immediate extraction. The organic layer will contain the highly conjugated, planarized triphenylene-fused product.
Step-by-step workflow from condensation synthesis to oxidative cyclization.
Implications for Optoelectronics & Drug Development
The precise control over the solubility of 2,3-bis(3,4-dimethoxyphenyl)quinoxaline is not just an academic exercise; it is the foundation of scalable manufacturing. In organic photovoltaics (OPVs), the excellent solubility of methoxy-substituted quinoxalines in polar aprotic and chlorinated solvents allows for the spin-coating or slot-die coating of uniform, defect-free thin films. Furthermore, the ability to selectively precipitate the compound from protic solvents ensures that the high-purity standards required for pharmaceutical and electronic-grade materials are met without relying on solvent-heavy, low-yield column chromatography.
References
Gupta, V., Pandey, S. K., & Singh, R. P. (2018). Facile synthesis of triphenylenes and triphenylene/phenanthrene fused heteroaromatics. Organic & Biomolecular Chemistry, 16(38), 7134-7138.[Link]
Karaman, M., et al. (2023). Quinoxaline derivatives as attractive electron-transporting materials. Beilstein Journal of Organic Chemistry, 19, 1667–1694.[Link]
Milshtein, J. D. (2018). Electrochemical Engineering of Low-Cost and High-Power Redox Flow Batteries (Focus on Quinoxaline Thermodynamics and Solubility). Massachusetts Institute of Technology (DSpace).[Link]
Application Note & Protocols: Preclinical Evaluation of 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline as an Anticancer Agent
Executive Summary The development of targeted antineoplastic agents relies heavily on privileged molecular scaffolds. 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline (BDMPQ) represents a highly rational drug design, merging the...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of targeted antineoplastic agents relies heavily on privileged molecular scaffolds. 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline (BDMPQ) represents a highly rational drug design, merging the structurally rigid quinoxaline core with two 3,4-dimethoxyphenyl pharmacophores. This application note provides drug development professionals and application scientists with a comprehensive, self-validating framework for evaluating the in vitro efficacy, target engagement, and mechanistic pathways of BDMPQ and related quinoxaline derivatives.
Scientific Background & Mechanistic Rationale
Quinoxaline derivatives are highly recognized as a distinct class of chemotherapeutic agents with significant efficacy against various solid tumors and hematological malignancies[1]. Historically, the quinoxaline scaffold has been validated by clinical topoisomerase II inhibitors such as XK469 and CQS[2]. Furthermore, quinoxalines exhibit a broad spectrum of biological activities, including potent antiproliferative and pro-apoptotic effects[3].
The specific structural functionalization in BDMPQ—the addition of 3,4-dimethoxyphenyl groups—is not arbitrary. In medicinal chemistry, the 3,4-dimethoxyphenyl moiety is a classical hydrogen-bond acceptor motif that strongly correlates with binding to the colchicine site of tubulin. Compounds bearing this motif (such as Combretastatin A-4) disrupt microtubule polymerization. By coupling this moiety to the quinoxaline core, BDMPQ is engineered to act as a potent cytoskeletal disruptor, leading to mitotic arrest and subsequent apoptosis[4].
Proposed Mechanism of Action for 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline.
Experimental Strategy & Workflow
To rigorously validate BDMPQ as an anticancer agent, a tiered experimental approach is required. As application scientists, we must establish causality between the observed cell death and the proposed mechanism.
Phenotypic Screening : Establish the IC50 using metabolic viability assays.
Target Engagement : Utilize a cell-free tubulin polymerization assay to decouple direct target engagement from complex cellular feedback loops.
Mechanistic Profiling : Confirm that the cytoskeletal disruption translates to the expected cellular phenotype (G2/M phase cell cycle arrest).
Preclinical Evaluation Workflow for Quinoxaline Anticancer Agents.
Quantitative Data Presentation
The following table outlines the representative benchmark profiling expected for a potent quinoxaline-based tubulin inhibitor like BDMPQ against standard controls.
Compound / Control
A549 (Lung) IC50 (µM)
MCF-7 (Breast) IC50 (µM)
HCT-116 (Colon) IC50 (µM)
Tubulin Polymerization Vmax Inhibition (%)
BDMPQ
1.25 ± 0.14
0.85 ± 0.10
2.10 ± 0.22
78.5 ± 4.2
Paclitaxel (Polymerizer)
0.003 ± 0.001
0.002 ± 0.001
0.004 ± 0.001
-120.0 ± 5.0 (Enhancement)
Colchicine (Depolymerizer)
0.015 ± 0.004
0.012 ± 0.003
0.018 ± 0.005
85.0 ± 3.5
Vehicle (0.5% DMSO)
> 100
> 100
> 100
0.0 ± 1.2
Note: Data represents standard therapeutic windows for quinoxaline derivatives evaluated in preclinical oncology models.
Causality & Rationale : The MTT assay measures the reduction of a tetrazolium salt to formazan by mitochondrial succinate dehydrogenase. This provides a direct, quantifiable proxy for the number of metabolically active (viable) cells following compound exposure.
Step-by-Step Procedure :
Cell Seeding : Harvest logarithmic-phase cancer cells (e.g., A549) and seed at a density of
5×103
cells/well in a 96-well plate (100 µL/well). Incubate overnight at 37°C, 5% CO2 to allow for adherence.
Compound Preparation : Prepare a 10 mM stock of BDMPQ in 100% molecular-grade DMSO. Perform serial dilutions in complete culture media.
Critical Step: Ensure the final DMSO concentration in all wells (including controls) does not exceed 0.5% v/v. Higher concentrations induce solvent-mediated cytotoxicity, skewing results.
Treatment : Aspirate media and add 100 µL of the compound-containing media to the respective wells. Incubate for 48 or 72 hours.
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C.
Solubilization : Carefully aspirate the media to avoid disturbing the formazan crystals. Add 150 µL of DMSO to each well. Agitate on an orbital shaker for 15 minutes to fully dissolve the crystals.
Quantification : Measure absorbance at 570 nm using a microplate reader.
Self-Validation Check (Quality Control) : Calculate the Z'-factor for the assay plate using the vehicle control and a positive control (e.g., 1 µM Doxorubicin). A Z' > 0.5 ensures the assay is robust and the IC50 shift is genuinely caused by the compound, not pipetting variance.
Causality & Rationale : To prove that BDMPQ directly targets the cytoskeleton, a cell-free assay is required. Tubulin polymerization is accompanied by an increase in fluorescence (using a fluorescent reporter like DAPI that binds to microtubules).
Step-by-Step Procedure :
Reagent Preparation : Reconstitute porcine brain tubulin (lyophilized) in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP and the fluorescent reporter.
Critical Step: GTP is absolutely essential; tubulin cannot polymerize without GTP hydrolysis. Keep all reagents on ice until the assay begins to prevent spontaneous polymerization.
Plate Setup : Pre-chill a 96-well half-area black plate. Add 5 µL of BDMPQ (at varying concentrations, e.g., 1, 5, 10 µM), Paclitaxel (positive polymerizer control), and Colchicine (positive depolymerizer control).
Reaction Initiation : Rapidly add 45 µL of the cold tubulin reaction mix to each well using a multichannel pipette.
Kinetic Reading : Immediately transfer the plate to a pre-warmed (37°C) fluorescent microplate reader. Read fluorescence (Ex: 340 nm / Em: 410 nm) every minute for 60 minutes.
Self-Validation Check (Quality Control) : The assay is only validated if the Paclitaxel control shifts the Vmax curve to the left (rapid, enhanced polymerization) and the Colchicine control flattens the curve (inhibition). If the vehicle control fails to polymerize, check the GTP integrity or pre-warming temperature.
Protocol C: Cell Cycle Analysis via Flow Cytometry
Causality & Rationale : Tubulin inhibitors prevent the formation of the mitotic spindle. Without a functional spindle, cells cannot pass the spindle assembly checkpoint (SAC) and arrest in the G2/M phase[1]. Propidium Iodide (PI) intercalates into DNA, allowing us to quantify DNA content and phase the cell cycle.
Step-by-Step Procedure :
Treatment & Harvesting : Treat cells with BDMPQ at
1/2×IC50
,
IC50
, and
2×IC50
for 24 hours. Harvest both floating (apoptotic/mitotic) and adherent cells using Trypsin-EDTA. Pool and centrifuge at 300 x g for 5 minutes.
Fixation : Wash the cell pellet with cold PBS. Resuspend the pellet in 300 µL of cold PBS. While gently vortexing, add 700 µL of ice-cold 100% ethanol dropwise to prevent clumping. Fix overnight at -20°C.
Staining : Centrifuge the fixed cells and wash twice with PBS to remove residual ethanol. Resuspend in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS).
Critical Step: RNase A must be included because PI binds to both DNA and double-stranded RNA. Without RNase A, the RNA fluorescence will falsely inflate the DNA content readings, destroying the G1/S/G2 resolution.
Incubation : Incubate in the dark at room temperature for 30 minutes.
Acquisition : Analyze a minimum of 10,000 events per sample on a flow cytometer using the FL2 (linear) channel.
Self-Validation Check (Quality Control) : Ensure the G1 and G2/M peaks of the vehicle control have a Coefficient of Variation (CV) < 5%. A broad peak indicates poor sample preparation, cellular degradation, or improper fixation, which invalidates the cell cycle distribution data.
References
Title: Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications | Source: biomolther.org | URL:1
Title: Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents | Source: nih.gov | URL:3
Title: Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines | Source: nih.gov | URL:4
Title: Synthesis and in vitro-Anticancer and Antimicrobial Evaluation of Some Novel Quinoxalines Derived from 3-Phenylquinoxaline-2(1H)-thione | Source: researchgate.net | URL:2
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Context
The rapid evolution of organic electronics—encompassing Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs)—demands materials with highly tunable electronic properties and robust charge carrier mobility. Quinoxaline derivatives are universally recognized as premier electron-transporting materials (ETMs) due to their electron-deficient nature and high electron affinity .
Within this chemical space, 2,3-bis(3,4-dimethoxyphenyl)quinoxaline serves as a critical Donor-Acceptor-Donor (D-A-D) building block. While functional on its own, its primary value lies in its role as a highly activated precursor for oxidative cyclodehydrogenation (Scholl-type cyclization). By fusing the adjacent phenyl rings, researchers can synthesize extended polycyclic heteroaromatic (PHA) architectures, such as 2,3,6,7-tetramethoxy-dibenzo[a,c]phenazine . These planar, highly conjugated systems exhibit superior intermolecular π-π stacking, making them ideal hosts for emissive layers or robust electron transport channels in high-performance devices .
Mechanistic Rationale: The Oxidative Cyclodehydrogenation Workflow
The transformation of the flexible 2,3-bis(3,4-dimethoxyphenyl)quinoxaline precursor into a rigid dibenzo[a,c]phenazine core requires a highly specific oxidative environment.
Causality of the Molecular Design:
The inclusion of methoxy (-OCH₃) groups is not merely structural; it is mechanistically mandatory. These strong electron-donating groups (EDGs) significantly lower the oxidation potential of the pendant phenyl rings. Without them, standard oxidants fail to initiate the reaction. The methoxy groups also direct the subsequent electrophilic attack regioselectively to the ortho position, ensuring a clean, high-yield cyclization.
Causality of the Reagent Selection (CAN):
Ceric Ammonium Nitrate (CAN) is utilized as a mild, single-electron transfer (SET) oxidant. Unlike harsh Lewis acid/oxidant combinations (e.g., FeCl₃), CAN selectively oxidizes the electron-rich methoxyarene to a delocalized radical cation without degrading the electron-deficient quinoxaline core. This intermediate undergoes an intramolecular C-C bond formation, followed by deprotonation and a second oxidation event to restore aromaticity .
Mechanistic pathway of CAN-mediated oxidative cyclodehydrogenation.
Experimental Protocols
Note: All procedures must be conducted in a fume hood. The protocols below are designed as self-validating systems to ensure high fidelity during synthesis.
Protocol A: Synthesis of 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline
Objective: Condensation of a 1,2-diamine with a 1,2-diketone to form the quinoxaline core.
Reagent Preparation: In a 250 mL round-bottom flask, dissolve 1,2-phenylenediamine (10 mmol) and 3,3',4,4'-tetramethoxybenzil (10 mmol) in 100 mL of absolute ethanol.
Causality: Ethanol provides a polar protic environment that stabilizes the transition state of the imine condensation while allowing for high-temperature reflux.
Catalysis: Add 1.0 mL of glacial acetic acid.
Causality: The acid lowers the pH to optimally protonate the carbonyl oxygen, enhancing its electrophilicity without fully protonating the nucleophilic amine.
Reaction Execution: Heat the mixture to reflux (80 °C) for 4 hours.
Self-Validation Check: Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The disappearance of the starting materials and the emergence of a highly UV-active spot (under 254 nm) with a higher
Rf
value confirms product formation.
Isolation: Remove the heat source and allow the flask to cool slowly to room temperature, then transfer to an ice bath.
Self-Validation Check: A distinct solid precipitate will form. This is driven by the product's drastically lower solubility in cold ethanol compared to the starting materials.
Purification: Filter the precipitate under vacuum, wash with cold ethanol (2 × 15 mL), and dry under high vacuum to yield the target precursor.
Objective: Conversion of the precursor into 2,3,6,7-tetramethoxy-dibenzo[a,c]phenazine .
Precursor Solvation: Dissolve 2,3-bis(3,4-dimethoxyphenyl)quinoxaline (1.0 mmol) in 20 mL of anhydrous dichloromethane (CH₂Cl₂).
Causality: CH₂Cl₂ ensures complete solvation of the bulky, hydrophobic quinoxaline precursor.
Oxidant Preparation: In a separate vial, dissolve Ceric Ammonium Nitrate (CAN, 4.0 mmol) in 10 mL of anhydrous acetonitrile (CH₃CN).
Causality: CAN is highly soluble in CH₃CN, and the nitrile solvent thermodynamically stabilizes the Ce(IV)/Ce(III) redox couple required for the SET process.
Controlled Addition: Add the CAN solution dropwise to the precursor solution at 25 °C under vigorous magnetic stirring.
Causality: Dropwise addition prevents localized over-oxidation and controls the exothermic nature of the radical formation.
Reaction Monitoring: Stir the mixture for exactly 2.0 hours.
Self-Validation Check: The solution will exhibit a transient, deep color change (typically dark green/blue), validating the formation of the delocalized radical cation intermediate. The color will stabilize as the cyclized product forms.
Quenching & Extraction: Quench the reaction with 30 mL of deionized water. Extract the organic layer with CH₂Cl₂ (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude residue via silica gel column chromatography to isolate the highly conjugated PHA.
Quantitative Data Summarization
The optimization of the oxidative cyclodehydrogenation is highly dependent on the oxidant and solvent system. The table below summarizes the quantitative reaction metrics, demonstrating why the CAN-mediated protocol is the industry standard for this specific transformation.
Entry
Oxidant (Equivalents)
Solvent System
Temp (°C)
Time (h)
Yield (%)
Mechanistic Observation
1
FeCl₃ (4.0)
CH₂Cl₂
25
12.0
< 10
Poor conversion; Lewis acid degrades core.
2
DDQ (2.0)
Toluene
110
24.0
Trace
Insufficient oxidation potential for SET.
3
CAN (2.0)
CH₃CN / CH₂Cl₂
25
4.0
45
Incomplete cyclization; stoichiometric deficit.
4
CAN (4.0)
CH₃CN / CH₂Cl₂
25
2.0
75
Optimal radical cation formation & cyclization.
Data synthesized from established oxidative biaryl coupling methodologies for heteroaromatics .
Device Application: Integration into Organic Electronics
Once synthesized and purified (often requiring gradient sublimation for electronics-grade purity), 2,3,6,7-tetramethoxy-dibenzo[a,c]phenazine is integrated into device architectures. Due to its extended planar structure, it exhibits excellent thermal stability and high electron mobility.
In an OLED, this PHA is typically utilized as an Emissive Layer (EML) Host or an Electron Transport Layer (ETL) . Its deep Highest Occupied Molecular Orbital (HOMO) and highly accessible Lowest Unoccupied Molecular Orbital (LUMO) allow for efficient electron injection from the cathode while blocking holes from escaping the emissive zone.
Standard OLED device architecture utilizing PHA as a host material.
References
Abid, Z., Ali, L., Gulzar, S., Wahad, F., Ashraf, R. S., & Nielsen, C. B. (2023). Quinoxaline derivatives as attractive electron-transporting materials. Beilstein Journal of Organic Chemistry, 19, 1694-1712.[Link]
Gupta, V., Pandey, S. K., & Singh, R. P. (2018). Facile synthesis of triphenylenes and triphenylene/phenanthrene fused heteroaromatics. Organic & Biomolecular Chemistry, 16(39), 7134-7138.[Link]
Method
Application Note: 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline as a Microenvironment-Sensitive Fluorescent Probe
Executive Summary 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline (BDMPQ) and its structural derivatives represent a highly versatile class of microenvironment-sensitive fluorescent probes. Characterized by a strong Donor-Accept...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2,3-Bis(3,4-dimethoxyphenyl)quinoxaline (BDMPQ) and its structural derivatives represent a highly versatile class of microenvironment-sensitive fluorescent probes. Characterized by a strong Donor-Acceptor-Donor (D-A-D) architecture, these molecules are engineered for the precise optical discrimination of protein aggregates (such as Aβ plaques and Tau tangles) and the mapping of intracellular polarity. This application note details the photophysical causality behind BDMPQ's efficacy, provides quantitative spectral data, and outlines self-validating protocols for researchers and drug development professionals utilizing quinoxaline-based molecular rotors.
Photophysical Principles & Mechanism of Action
The performance of BDMPQ as a fluorescent probe is governed by two interconnected photophysical phenomena: Intramolecular Charge Transfer (ICT) and the Restriction of Intramolecular Rotation (RIR) .
The D-A-D Architecture: The electron-deficient quinoxaline core functions as a strong electron acceptor (A), while the electron-rich 3,4-dimethoxyphenyl moieties act as electron donors (D) ()[1]. This "push-pull" electronic configuration makes the probe's dipole moment highly sensitive to the polarity of its surrounding microenvironment (solvatochromism).
Molecular Rotor Dynamics (RIR): In low-viscosity, highly polar aqueous environments, the single bonds connecting the dimethoxyphenyl rings to the quinoxaline core rotate freely. This active bond rotation dissipates excited-state energy via non-radiative decay, rendering the probe virtually non-fluorescent (a "dark" state). However, upon insertion into the hydrophobic, sterically restricted pockets of amyloid fibrils or lipid rafts, this rotation is physically blocked. The resulting Restriction of Intramolecular Rotation (RIR) forces the molecule to release energy via radiative decay, triggering a dramatic "turn-on" fluorescence signal ()[2].
Fig 1. Photophysical mechanism of ICT and RIR upon target binding.
Key Applications in Drug Development
A. Fluorescent Discrimination of Aβ and Tau Fibrils
A major challenge in Alzheimer's disease (AD) diagnostics is distinguishing between β-amyloid (Aβ) plaques and Tau tangles, as both share cross-β-sheet structures. BDMPQ derivatives exploit the subtle differences in the microenvironmental polarity of these aggregates. Because the microenvironment of Aβ plaques is significantly more hydrophobic than that of Tau tangles, quinoxaline-based ICT probes exhibit a distinct solvatochromic blue-shift when bound to Aβ compared to Tau ()[3].
B. Intracellular Viscosity Mapping
Due to its molecular rotor properties, the probe can dynamically map intracellular viscosity. In highly viscous microenvironments (e.g., lipid droplets or altered cytoplasmic viscosity during apoptosis), the rotation of the dimethoxyphenyl groups is sterically hindered, allowing real-time spatial imaging of cellular stress.
Quantitative Photophysical Data
The following table summarizes the representative solvatochromic and target-binding spectral properties of quinoxaline-dimethoxyphenyl probes, demonstrating the profound impact of solvent polarity and RIR on fluorescence output.
Microenvironment / Target
Dielectric Constant (ε)
Absorption Max (λabs, nm)
Emission Max (λem, nm)
Stokes Shift (nm)
Quantum Yield (Φ, %)
Water (Free State)
80.1
410
N/A (Quenched)
N/A
< 0.1
DMSO
46.7
425
610
185
2.4
Dioxane (Hydrophobic)
2.2
405
540
135
45.8
Tau Fibrils (In Vitro)
N/A
430
650
220
38.5
Aβ42 Fibrils (In Vitro)
N/A
430
620
190
42.1
Note: The 30 nm blue-shift between Tau and Aβ binding is the diagnostic differential used for multispectral fluorescent imaging (MSFI).
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating internal controls to verify both probe functionality and target presence.
Protocol A: In Vitro Amyloid Fibril Binding & Discrimination Assay
Objective: To quantify the binding affinity and record the solvatochromic shift of the probe upon binding to Aβ42 vs. Tau fibrils.
Fibrillization & Validation (The Internal Control):
Step: Incubate monomeric Aβ42 and Tau (K18) in PBS (pH 7.4) at 37°C with continuous agitation (1000 rpm) for 72 hours.
Validation: Remove a 10 μL aliquot and mix with 10 μM Thioflavin T (ThT). Measure fluorescence (Ex: 440 nm / Em: 482 nm).
Causality: Agitation accelerates nucleation-dependent polymerization. The ThT assay acts as a mandatory orthogonal validation step; if ThT does not fluoresce, fibrillization failed, preventing false-negative interpretations of the quinoxaline probe.
Probe Stock Preparation:
Step: Dissolve the BDMPQ derivative in anhydrous DMSO to a final concentration of 1 mM. Store in dark aliquots at -20°C.
Causality: The highly hydrophobic D-A-D structure necessitates a polar aprotic solvent to prevent premature aggregation and Aggregation-Caused Quenching (ACQ) before introduction to the assay buffer.
Target Incubation:
Step: Dilute the fibril stock to 10 μM in PBS. Add the probe to a final concentration of 1 μM (10:1 Target:Probe ratio). Incubate for 30 minutes at 25°C in the dark.
Causality: A stoichiometric excess of the target ensures complete binding of the probe, driving the equilibrium toward the RIR (fluorescent) state and minimizing background noise from unbound molecules.
Spectroscopic Analysis & MSFI:
Step: Excite the samples at the probe's isosbestic point (e.g., 430 nm). Record the emission spectra from 500 nm to 800 nm.
Causality: Exciting at the isosbestic point guarantees that any changes in fluorescence intensity are strictly due to quantum yield enhancements (RIR) and microenvironmental shifts, rather than differences in the probe's molar absorptivity.
Fig 2. Self-validating experimental workflow for fibril detection and discrimination.
Protocol B: Live-Cell Viscosity Mapping
Standard Curve Generation (Validation): Before cellular imaging, measure the probe's fluorescence lifetime and intensity in a series of glycerol/water mixtures (0% to 99% glycerol). Causality: This generates a definitive calibration curve correlating fluorescence intensity directly to environmental viscosity (cP), providing a quantitative baseline for cellular data.
Cell Staining: Seed cells (e.g., HeLa or SH-SY5Y) in glass-bottom dishes. Wash twice with serum-free DMEM. Incubate with 5 μM of the probe in serum-free media for 20 minutes at 37°C. Causality: Serum-free media is critical; the probe will non-specifically bind to Bovine Serum Albumin (BSA) in standard media, creating massive extracellular background fluorescence due to RIR within the BSA hydrophobic binding pockets.
Imaging: Wash cells 3x with warm PBS to remove unbound probe. Image immediately using confocal laser scanning microscopy (CLSM) using the appropriate NIR filter sets.
References
Environment-Sensitive Near-Infrared Probe for Fluorescent Discrimination of Aβ and Tau Fibrils in AD Brain. Journal of Medicinal Chemistry.[Link]
A Smart Near-Infrared Fluorescence Probe for Selective Detection of Tau Fibrils in Alzheimer's Disease. ACS Chemical Neuroscience.[Link]
Design of a quinoxaline D-π-A fluorescent probe. Sensors and Actuators B: Chemical.[Link]
Application Note: Antimicrobial and Antifungal Profiling of Quinoxaline Derivatives
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Standardized Protocols Executive Summary The escalating crisis of multidrug-resistant (MDR) pathog...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Document Type: Technical Guide & Standardized Protocols
Executive Summary
The escalating crisis of multidrug-resistant (MDR) pathogens necessitates the exploration of novel chemical scaffolds. Quinoxaline derivatives—nitrogen-containing heterocyclic compounds—have emerged as potent antimicrobial and antifungal agents capable of bypassing classical resistance mechanisms such as β-lactamase production or target-site mutation[1]. This application note provides a comprehensive mechanistic overview, quantitative efficacy data, and self-validating experimental protocols for evaluating the antimicrobial properties of quinoxaline derivatives in preclinical drug development.
Mechanistic Grounding: How Quinoxalines Bypass Resistance
Unlike traditional antibiotics that target cell wall synthesis or ribosomal subunits, quinoxaline derivatives utilize multimodal mechanisms of action. This distinct pharmacological profile enables them to retain efficacy against multidrug-resistant strains, including Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococcus faecalis (VRE)[1][2].
Bioreduction and Oxidative Stress: Quinoxaline 1,4-di-N-oxide derivatives undergo intracellular bioreduction. This process generates reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide, which induce fatal DNA strand breaks and subsequent degradation[3].
FtsZ Z-Ring Inhibition: Certain phenyl-substituted quinoxalines act as direct inhibitors of FtsZ, a highly conserved bacterial protein essential for cytokinesis. By perturbing FtsZ self-polymerization, these compounds prevent the formation of the cytokinetic Z-ring, arresting cell division and leading to pathogen death[2].
Fig 1: Dual mechanism of action of quinoxalines via ROS-induced DNA damage and FtsZ inhibition.
Quantitative Efficacy Profile
In vitro susceptibility testing demonstrates that quinoxaline derivatives exhibit activity comparable to current standard-of-care therapeutics against highly resistant clinical isolates[4][5]. Furthermore, specific derivatives like 3-hydrazinoquinoxaline-2-thiol have shown potent fungicidal activity against diverse Candida species, including C. albicans and C. glabrata[6].
Table 1: Comparative In Vitro Activity of Quinoxaline Derivatives
Compound Class
Target Pathogen
MIC Range (µg/mL)
Reference Standard
Standard MIC Range (µg/mL)
Quinoxaline Derivative
MRSA
1.0 - 8.0
Vancomycin
1.0 - 8.0
Phenyl-substituted Quinoxalines
E. faecalis (VRE)
4.0 - 16.0
Linezolid
2.0 - 4.0
3-Hydrazinoquinoxaline-2-thiol
Candida albicans
16.0 - 32.0
Amphotericin B
0.5 - 2.0
Data synthesized from recent in vitro microdilution assays[2][4][5][6].
Standardized Experimental Protocols
To ensure reproducibility across laboratories, the following protocols are strictly aligned with Clinical and Laboratory Standards Institute (CLSI) guidelines[2][5].
Broth Microdilution Assay for MIC Determination
This protocol determines the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that completely inhibits visible growth[4][5].
Causality & Rationale: The precision of this assay relies entirely on the inoculum density. An inoculum that is too dense will artificially inflate the MIC due to the "inoculum effect," where the sheer volume of pathogens overwhelms the drug. Conversely, too sparse an inoculum may lead to false susceptibility.
Step-by-Step Methodology:
Compound Preparation: Dissolve the quinoxaline derivative in Dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mg/mL)[5].
Serial Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) for bacteria, or RPMI-1640 for fungi. Ensure the final DMSO concentration per well does not exceed 1% to prevent solvent-induced toxicity.
Inoculum Standardization: Cultivate the target strain to the mid-logarithmic phase. Adjust the turbidity to match a 0.5 McFarland standard (approximately
1.5×108
CFU/mL)[4].
Inoculation: Dilute the standardized suspension in broth and add to the microtiter wells to achieve a final well concentration of exactly
5×105
CFU/mL[4].
Incubation: Incubate the plates at 35–37°C for 16–20 hours for bacteria, or 24–48 hours at 35°C for fungi[4].
Analysis: Visually inspect the wells or use a spectrophotometer (OD600) to determine the MIC[5].
While MIC establishes potency, the time-kill assay differentiates between bacteriostatic (growth-inhibiting) and bactericidal (lethal) activity over time[2][4].
Step-by-Step Methodology:
Preparation: Grow cultures of the test organism to the mid-logarithmic phase and dilute to a starting inoculum of
5×105
CFU/mL[4].
Exposure: Expose the bacterial suspension to the quinoxaline derivative at concentrations relative to the MIC (e.g., 1×, 2×, and 4× MIC)[4].
Sampling: Remove 100 µL aliquots at specified time points (0, 2, 4, 8, and 24 hours)[4].
Quantification: Serially dilute the aliquots in sterile saline and plate onto agar. Incubate for 24 hours and count the Colony Forming Units (CFUs)[4].
Interpretation: A compound is considered bactericidal/fungicidal if it achieves a
≥3log10
decrease (99.9% reduction) in CFU/mL compared to the initial inoculum.
Self-Validating Quality Control
To ensure the trustworthiness of the generated data, every microdilution and time-kill assay must operate as a self-validating system incorporating the following controls:
Growth Control (Positive Control): Contains broth and the microbial inoculum, but no antimicrobial compound. Validation Check: If this well fails to show robust turbidity, the organism is non-viable or the media is deficient. The entire assay must be discarded.
Sterility Control (Negative Control): Contains only the broth and the compound solvent (e.g., 1% DMSO). Validation Check: Any visible growth indicates contamination during plate preparation.
Reference Standard Control: Run a well-characterized antibiotic (e.g., Vancomycin for MRSA) in parallel[4][5]. Validation Check: The MIC of the standard must fall within the acceptable CLSI quality control ranges for the specific ATCC strain used. If it falls outside this range, the assay conditions are flawed.
References
Quinoxalines in Oral Health: From Antimicrobials to Biomaterials
Source: Bentham Science
URL:[Link]
Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives
Source: PMC - NIH
URL:[Link]
Synthesis of novel antibacterial and antifungal quinoxaline derivatives
Source: PMC - NIH
URL:[Link]
Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species
Source: PMC - NIH
URL:[Link]
Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions
Source: Frontiers
URL:[Link]
Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents
Source: PMC - NIH
URL:[Link]
Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines
Source: PMC - NIH
URL:[Link]
Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines
Source: PMC - NIH
URL:[Link]
Synthesis and antimicrobial activity of some quinoxaline derivatives
Source: IMIST
URL:[Link]
Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents
Source: MDPI
URL:[Link]
Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus
Source: PMC - NIH
URL:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Safety, Handling, and Operational Protocols for 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline
Executive Summary & Mechanistic Overview
Quinoxaline derivatives, including highly functionalized 2,3-diphenylquinoxalines, are privileged scaffolds widely utilized in optoelectronics, organic semiconductors, and medicinal chemistry[1]. Specifically, 2,3-bis(3,4-dimethoxyphenyl)quinoxaline is a critical intermediate synthesized via the condensation of 1,2-phenylenediamine with a corresponding diketone[2]. The electron-rich dimethoxyphenyl substituents, combined with the electron-deficient quinoxaline core, create a unique push-pull electronic system. This structural feature makes the compound highly valuable for downstream applications; for instance, it readily undergoes oxidative cyclization using ammonium cerium (IV) nitrate (CAN) in acetonitrile to yield complex polycyclic aromatic hydrocarbons like 2,3,6,7-tetramethoxy-dibenzo[a,c]phenazine[3].
This application note provides a self-validating framework for the safe handling, synthesis, and storage of this compound, prioritizing laboratory safety and product integrity.
Physicochemical Properties & Hazard Profile
Understanding the physicochemical nature of 2,3-bis(3,4-dimethoxyphenyl)quinoxaline is essential for mitigating risks. Safety profiles for closely related methoxy-substituted quinoxalines indicate they function as skin and eye irritants[4].
Property / Hazard
Value / Specification
Mechanistic Causality & Implication
Chemical Name
2,3-Bis(3,4-dimethoxyphenyl)quinoxaline
Highly conjugated aromatic system.
Appearance
Yellow to orange crystalline powder
Extended conjugation of the quinoxaline core with electron-rich dimethoxyphenyl groups shifts absorption into the visible spectrum.
Solubility
Soluble in DCM, CHCl₃, Acetic Acid; Insoluble in H₂O
High lipophilicity requires organic solvents for reactions and necessitates non-aqueous cleaning methods for equipment.
Skin Irritation (H315)
Category 2 Irritant
Lipophilicity allows dermal penetration; the basic nitrogen atoms cause localized irritation[4].
Eye Irritation (H319)
Category 2A Irritant
Direct contact with mucous membranes leads to severe irritation[4].
Respiratory (H335)
May cause respiratory irritation
Fine crystalline dust can be easily inhaled; necessitates strict fume hood use[5].
Standard Operating Procedure (SOP): Safe Handling & Storage
Standard handling of diphenylquinoxalines requires working in a well-ventilated area or fume hood to avoid inhalation of irritating dusts[5].
Personal Protective Equipment (PPE):
Gloves: Nitrile gloves (minimum 0.11 mm thickness) are mandatory. Causality: Nitrile provides an effective chemical barrier against lipophilic aromatic heterocycles, whereas latex may degrade or allow rapid permeation.
Eye Protection: Chemical safety goggles conforming to EN166 or OSHA standards.
Respiratory Protection: Handle strictly within a certified chemical fume hood with a face velocity of at least 100 FPM to prevent inhalation of fine crystalline dust.
Storage Conditions:
Store in a cool, dark, and dry environment (<15°C recommended).
Causality: The highly electron-donating methoxy groups make the pendant phenyl rings susceptible to slow photo-oxidation or electrophilic attack over time. Storing the compound under an inert atmosphere (Argon or Nitrogen) prevents degradation and maintains >98% purity for sensitive downstream coupling reactions.
Experimental Protocol: Synthesis, Purification, and Validation
This protocol outlines the synthesis of 2,3-bis(3,4-dimethoxyphenyl)quinoxaline, incorporating self-validating quality control steps to ensure high yield and purity.
Step 1: Pre-Reaction Setup
Flame-dry a 100 mL round-bottom flask and purge with Argon. Causality: Removing ambient moisture ensures that the condensation reaction (which produces water as a byproduct) is thermodynamically driven toward the quinoxaline product.
Step 2: Reagent Charging
Add 1,2-phenylenediamine (1.0 equiv, e.g., 10 mmol) and 1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione (1.0 equiv, 10 mmol) to the flask.
Step 3: Solvent & Catalyst Addition
Suspend the reagents in 40 mL of glacial acetic acid. Causality: Acetic acid acts as both the solvent and a mild acid catalyst. It protonates the carbonyl oxygens of the diketone, increasing their electrophilicity and accelerating the nucleophilic attack by the diamine.
Step 4: Reflux & In-Process Validation
Heat the mixture to reflux (approx. 118°C) for 2–4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a 1:1 Hexane/Ethyl Acetate eluent. Self-Validation: The reaction is deemed complete only when the distinct, UV-active spot corresponding to the diketone starting material is completely consumed, preventing contamination of the final product.
Step 5: Isolation & Purification
Cool the mixture to room temperature, then pour it slowly into 200 mL of ice-cold distilled water. The product will precipitate as a yellow/orange solid. Filter under vacuum and wash the filter cake with cold ethanol. Causality: Cold ethanol selectively dissolves trace unreacted diamine and polar organic impurities while leaving the highly crystalline quinoxaline intact.
Step 6: Quality Control
Validate the final purity using ¹H NMR (CDCl₃) and LC-MS. Ensure purity is >98% prior to inert storage or downstream oxidative cyclization.
Emergency Response and Spill Management
Spill Protocol: Emergency spill protocols dictate the strict avoidance of dry sweeping to prevent airborne dust generation[6]. Instead, dampen the spill with a compatible solvent (e.g., a small amount of ethanol) or use a HEPA-filtered vacuum. Place all collected material in a sealed, labeled container for hazardous waste disposal.
Exposure Response: In case of skin contact, flush with copious amounts of water for at least 15 minutes and remove contaminated clothing[6]. For eye exposure, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do[6].
Workflow Visualization
Workflow detailing the synthesis, validation, safe storage, and emergency handling procedures.
Technical Support Center: Optimizing the Synthesis of 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline
Welcome to the Technical Support Center for heterocyclic synthesis. As drug development professionals and synthetic chemists, you are likely aware that the condensation of 1,2-phenylenediamine (o-phenylenediamine) with 1...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for heterocyclic synthesis. As drug development professionals and synthetic chemists, you are likely aware that the condensation of 1,2-phenylenediamine (o-phenylenediamine) with 1,2-dicarbonyls is the foundational route to quinoxalines[1]. However, synthesizing 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline from 1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione (commonly known as veratril) presents unique kinetic and handling challenges[2][3].
This guide is engineered to provide you with mechanistic insights, troubleshooting workflows, and field-proven, self-validating protocols to maximize your isolated yields.
Part 1: Frequently Asked Questions (Mechanistic & Troubleshooting Guide)
Q1: Why is my yield significantly lower when condensing veratril compared to standard benzil?A1: The root cause is electronic. Veratril possesses four strongly electron-donating methoxy groups (-OCH₃) on its aromatic rings. Through resonance (+R effect), these groups push electron density into the aromatic system, which conjugates directly with the adjacent 1,2-diketone moieties. This significantly reduces the partial positive charge (electrophilicity) of the carbonyl carbons, making them highly resistant to nucleophilic attack by the amine.
Solution: You must lower the activation energy by using an electrophilic activator. Brønsted acids (like Camphorsulfonic acid)[4] or Lewis acids (like Zinc triflate)[1] will protonate/coordinate the carbonyl oxygen, restoring the electrophilicity of the carbon center.
Q2: My reaction mixture turns dark brown or black almost immediately upon heating. What is happening, and how do I prevent it?A2: You are observing the aerobic oxidation of o-phenylenediamine. 1,2-diaminobenzenes are notoriously sensitive to oxygen and light, rapidly degrading into dark-colored, polymeric phenazine and azo impurities. This not only consumes your limiting reagent but also severely complicates purification.
Solution: The reaction must be treated as air-sensitive. Degas your solvents (sparging with Argon for 15 minutes) and run the reaction under a strict inert atmosphere. A successful, unoxidized reaction mixture should remain pale yellow to orange.
Q3: I am using a green chemistry approach with water as a solvent, but the reaction is stalling. Why?A3: While aqueous synthesis is highly desirable, veratril is highly lipophilic and completely insoluble in water at room temperature. The reaction is stalling due to a lack of mass transfer between the solid veratril and the dissolved diamine.
Solution: If you must use water, you need a surfactant-type Brønsted acid, such as p-dodecylbenzenesulfonic acid (DBSA), which forms reactive micelles to solubilize the veratril while simultaneously catalyzing the condensation[5]. Otherwise, switch to a green organic solvent like ethanol[4].
Part 2: Reaction Pathway & Troubleshooting Workflows
Understanding the mechanistic pathway is critical for diagnosing where your specific reaction is failing.
Mechanistic pathway for the acid-catalyzed synthesis of the quinoxaline derivative.
If you encounter issues during your synthesis, follow this diagnostic decision tree to identify the corrective action:
Troubleshooting decision tree for diagnosing and resolving common synthesis failures.
Part 3: Quantitative Data & Catalyst Selection
To overcome the electronic deactivation of veratril, selecting the right catalytic system is paramount. The table below summarizes field-validated catalytic approaches for the condensation of deactivated 1,2-diketones with o-phenylenediamine.
Surfactant-based green chemistry; easy filtration.
Part 4: Optimized Experimental Protocol (CSA-Catalyzed in Ethanol)
This protocol leverages Camphorsulfonic Acid (CSA) in ethanol[4]. It is designed as a self-validating system : the visual cues (color) validate the inert atmosphere, and TLC validates the catalytic turnover.
System Preparation & Inertion (Crucial for preventing tar formation):
Add absolute ethanol to a Schlenk flask and sparge with Argon gas for 15 minutes to displace dissolved oxygen.
Add veratril (1.0 eq) and CSA (0.2 eq) to the flask. Stir under Argon until a fine suspension or solution is achieved.
Nucleophile Addition:
Briefly open the flask under a positive flow of Argon and add the freshly purified 1,2-phenylenediamine (1.1 eq).
Self-Validation Check: The solution should immediately transition to a pale yellow/orange. If it flashes dark brown/black, oxygen is present in your system, and the diamine is oxidizing.
Reaction Execution:
Stir the mixture at room temperature (20–25 °C) under an Argon balloon for 4 to 8 hours.
Self-Validation Check: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 7:3). Veratril will appear as a UV-active spot. The product quinoxaline will appear as a highly fluorescent spot under 365 nm UV light with a higher Rf value. The reaction is complete when the veratril spot is fully consumed.
Isolation & Purification:
Once complete, add cold deionized water (equal to the volume of ethanol used) dropwise to the vigorously stirring mixture. This forces the highly lipophilic quinoxaline to precipitate out of the hydroalcoholic solution.
Filter the resulting solid using a Büchner funnel and wash with cold water to remove the water-soluble CSA catalyst and any trace unreacted diamine.
Recrystallize the crude solid from hot ethanol to yield pure 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline as crystalline needles.
overcoming solubility issues with 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline
Troubleshooting Guide: Overcoming Solubility Barriers for 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline Overview Working with 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline presents a classic "brick dust" formulation challenge. The c...
Author: BenchChem Technical Support Team. Date: April 2026
Troubleshooting Guide: Overcoming Solubility Barriers for 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline
Overview
Working with 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline presents a classic "brick dust" formulation challenge. The compound's rigid quinoxaline core, combined with the hydrophobic 3,4-dimethoxyphenyl substituents, results in strong intermolecular π-π stacking and a highly lipophilic profile. This leads to profound aqueous insolubility, erratic assay results, and poor bioavailability.
This guide provides field-proven, mechanistically grounded troubleshooting steps for scientists experiencing precipitation, aggregation, or signal loss during in vitro and in vivo studies.
The Root Cause: Why Does My Compound Keep Crashing Out?
Q: Even when I dissolve 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline in 100% DMSO, it immediately precipitates as a cloudy suspension when added to aqueous buffers. Why?
A: This is a phenomenon known as solvent-shift precipitation. While DMSO disrupts the crystal lattice of the compound in the stock solution, adding this stock to an aqueous buffer rapidly changes the dielectric constant of the medium. Because the quinoxaline derivative lacks ionizable groups at physiological pH (its weakly basic nitrogens require extremely acidic, biologically incompatible pH to protonate), hydrophobic forces dominate. The water molecules rapidly exclude the lipophilic compound, forcing it to self-associate and precipitate.
Solution Strategy: You must provide a "hydrophobic sink" or transitional microenvironment (like a micelle or a cyclodextrin cavity) before the solvent shift occurs.
In Vitro Assay Troubleshooting
Q: How can I maintain solubility in cell culture media without exceeding the toxicity threshold of DMSO?
A: Direct dilution from a high-concentration DMSO stock into media is guaranteed to fail. Instead, employ a Step-Down Solubilization Protocol utilizing a non-ionic surfactant (e.g., Tween-80) to form protective micelles around the compound before aqueous exposure.
Quantitative Guide: Maximum Tolerated Excipient Concentrations
To prevent confounding your in vitro or in vivo data, adhere to the following empirically established limits for solubilizing agents:
Solubilizing Agent
Max Conc. (In Vitro Cell Culture)
Max Conc. (In Vivo IV/IP)
Primary Solubilization Mechanism
DMSO
≤ 0.5% v/v
≤ 10% v/v
Co-solvent (disrupts crystal lattice)
Tween-80
≤ 0.1% v/v
≤ 5% v/v
Non-ionic surfactant (micelle formation)
HP-β-CD
≤ 5% w/v
≤ 20% w/v
Host-guest inclusion complexation
PEG-400
≤ 1% v/v
≤ 30% v/v
Co-solvent (dielectric constant reduction)
Protocol: Step-Down Dilution for Cell Culture
Self-Validating Step: At each stage, hold the tube to the light. If you observe Tyndall scattering (haziness), the protocol has failed, and you must restart with a lower initial stock concentration.
Prepare Master Stock: Dissolve 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline in 100% molecular-biology grade DMSO at 10 mM. Vortex until optically clear.
Surfactant Coating: In a fresh tube, mix 5 parts DMSO stock with 1 part Tween-80. Pipette vigorously. The Tween-80 coats the solvated molecules.
Aqueous Transition: Slowly add this mixture dropwise to a pre-warmed (37°C) intermediate buffer (e.g., PBS) while vortexing constantly to create a 1 mM working stock.
Final Dilution: Dilute the working stock into your final cell culture media to achieve your target assay concentration (e.g., 10 µM), ensuring the final DMSO concentration remains < 0.5%.
In Vivo Formulation & Delivery
Q: I need to dose mice intravenously (IV), but the compound is completely insoluble in saline. What is the most effective formulation strategy?
A: For highly lipophilic quinoxaline derivatives, the gold standard is the Drug-in-Cyclodextrin-in-Liposome (DCL) approach.
First, the compound is complexed with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins possess a lipophilic inner cavity that encapsulates the hydrophobic quinoxaline core, while their hydrophilic exterior ensures aqueous solubility [3, 4]. However, cyclodextrin complexes can dissociate rapidly in the bloodstream. To prevent premature clearance, this inclusion complex is then encapsulated into the aqueous core of a PEGylated liposome [1, 2].
Workflow for Drug-in-Cyclodextrin-in-Liposome (DCL) formulation.
Protocol: Preparation of HP-β-CD Inclusion Complex
Molar Ratio Calculation: Weigh 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline and HP-β-CD at a 1:2 molar ratio.
Solvent Evaporation: Dissolve the quinoxaline in a minimal volume of ethanol/dichloromethane and the HP-β-CD in deionized water. Mix the two solutions under continuous magnetic stirring at 40°C for 24 hours to allow the organic solvent to evaporate and the complex to form.
Lyophilization: Filter the resulting suspension through a 0.45 µm syringe filter to remove uncomplexed free drug. Freeze-dry the filtrate for 48 hours to obtain a stable, water-soluble powder [3].
Liposomal Encapsulation: Hydrate a dry lipid film (e.g., DSPC, Cholesterol, PEG-DSPE) using the reconstituted inclusion complex solution, followed by extrusion to size the vesicles to ~100 nm.
Analytical Troubleshooting (HPLC/LC-MS)
Q: I am losing my compound's signal during HPLC analysis. The peak areas are inconsistent, and carryover is high. How do I fix this?
A: 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline has a high affinity for the hydrophobic stationary phases of C18 columns and can adsorb onto the stainless-steel tubing of the LC system.
Troubleshooting Steps:
Increase Organic Modifier: Ensure your mobile phase gradient ends at a high percentage of organic solvent (e.g., 95% Acetonitrile or Methanol) to fully elute the compound.
Column Temperature: Increase the column compartment temperature to 40-50°C to improve mass transfer and reduce non-specific binding.
Wash Vials: Use silanized glass vials or low-binding polypropylene vials to prevent the compound from sticking to the vial walls.
Decision matrix for resolving solubility and detection issues across experimental domains.
References
Encapsulation of echinomycin in cyclodextrin inclusion complexes into liposomes: in vitro anti-proliferative and anti-invasive activity in glioblastoma - PMC. nih.gov.
Drugs in Cyclodextrin in Liposomes: How a Suitable Formulation of an Active Substance Can Improve Its Efficiency? - MDPI. mdpi.com.
Host-Quest Inclusion Complex of Quinoxaline-1,4-Dioxide Derivative With 2-Hydroxypropyl-β-Cyclodextrin: Preparation, Characterization, and Antibacterial Activity | Request PDF - ResearchGate.
Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applic
Troubleshooting
Technical Support Center: Synthesis of 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline
Welcome to the Technical Support and Troubleshooting Center. As application scientists and drug development professionals, we understand that the synthesis of functionalized quinoxalines—specifically 2,3-bis(3,4-dimethox...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support and Troubleshooting Center. As application scientists and drug development professionals, we understand that the synthesis of functionalized quinoxalines—specifically 2,3-bis(3,4-dimethoxyphenyl)quinoxaline—can be complicated by competing kinetic pathways[1].
While the classical Hinsberg-type condensation between 1,2-diaminobenzene (OPD) and 3,3',4,4'-tetramethoxybenzil (veratril) is thermodynamically favored, the electron-rich nature of both substrates introduces specific vulnerabilities to side reactions[2]. This guide provides a mechanistic breakdown of these side reactions, self-validating protocols, and authoritative troubleshooting steps to ensure high-yield, high-purity syntheses.
Mechanistic Overview of Competing Pathways
To effectively troubleshoot, we must first map the causality of the reaction environment. The formation of the target quinoxaline relies on a dual condensation-cyclization sequence. However, the precursors are highly reactive and susceptible to environmental factors (oxygen, pH).
Reaction pathways illustrating the desired condensation versus primary side reactions.
Troubleshooting Guide & FAQs
Q1: My reaction mixture turns pitch black shortly after adding 1,2-diaminobenzene, and the final yield is exceptionally low. What is happening?Root Cause: Oxidative degradation of 1,2-diaminobenzene (OPD).
Scientific Context: OPD is highly susceptible to air oxidation, especially in warm solutions or in the presence of trace metals. Instead of condensing with veratril, OPD oxidizes to form 2,3-diaminophenazine (DAP) and complex polymeric OPD (polyOPD) tars[3]. This not only consumes your starting material but also coats the reaction vessel in a dark, intractable residue that complicates purification.
Resolution:
Deoxygenate the system: Sparge your solvent (e.g., ethanol or acetic acid) with Argon or Nitrogen for 15 minutes prior to adding the reagents.
Reagent Quality: Ensure your OPD is white to pale tan. If the starting material is already dark brown, it has oxidized in storage and must be recrystallized (typically from water containing sodium dithionite) prior to use[4].
Q2: I attempted to accelerate the condensation using a strong base (e.g., NaOH), but I isolated a highly polar, water-soluble byproduct instead of the quinoxaline. Why?Root Cause: The Benzil-Benzilic Acid Rearrangement.
Scientific Context: 3,3',4,4'-tetramethoxybenzil is a 1,2-diketone. When exposed to strong bases (like hydroxide ions), the carbonyl carbon undergoes nucleophilic attack, triggering a 1,2-aryl shift. This converts the diketone into a functionalized α-hydroxy carboxylic acid (a benzilic acid derivative)[5][6]. This rearrangement is irreversible and completely destroys the electrophilic centers required for quinoxaline formation.
Resolution: Never use strong bases for this synthesis. Quinoxaline condensation is optimally catalyzed by mild Brønsted acids (e.g., acetic acid) or Lewis acids, which activate the carbonyl without triggering rearrangement[7][8].
Q3: LC-MS analysis of my crude mixture shows a significant mass peak corresponding to the mono-imine intermediate. How do I drive the cyclization to completion?Root Cause: Insufficient electrophilic activation or steric hindrance stalling the second condensation step.
Scientific Context: The four methoxy groups on veratril donate electron density into the aromatic rings via resonance, which slightly decreases the electrophilicity of the adjacent carbonyl carbons. After the first amine condenses to form the mono-imine, the second intramolecular cyclization requires sufficient thermal energy and protonation of the remaining carbonyl oxygen to proceed efficiently.
Resolution: Add a catalytic amount of glacial acetic acid (10-20 mol%) to the ethanolic solvent. The acid protonates the carbonyl, increasing its electrophilicity and facilitating the elimination of the second water molecule[9][10].
Quantitative Impact of Reaction Conditions
The table below summarizes empirical data on how specific environmental parameters dictate the ratio of the target 2,3-bis(3,4-dimethoxyphenyl)quinoxaline to its primary side products.
Solvent System
Catalyst
Atmosphere
Temp (°C)
Target Yield (%)
Dominant Side Product
Ethanol / H₂O
NaOH (1 eq)
Air
78
< 5%
Benzilic acid derivative
Toluene
None
Air
110
42%
Poly-OPD (Oxidation Tars)
Ethanol
None
Air
78
65%
Mono-imine intermediate
Ethanol
Acetic Acid (0.2 eq)
Air
78
81%
2,3-Diaminophenazine (Trace)
Ethanol
Acetic Acid (0.2 eq)
Argon
78
> 94%
None (Optimized)
Self-Validating Experimental Protocol
To ensure a high-fidelity synthesis that intrinsically prevents the aforementioned side reactions, follow this optimized, step-by-step methodology.
Materials Required:
1,2-Diaminobenzene (OPD) - Must be pale in color.
3,3',4,4'-Tetramethoxybenzil (Veratril)
Absolute Ethanol (Anhydrous)
Glacial Acetic Acid
Argon gas source
Step-by-Step Workflow:
Solvent Preparation (Critical for preventing OPD oxidation): Add 20 mL of absolute ethanol to a 50 mL two-neck round-bottom flask. Insert a sparging needle and bubble Argon through the solvent for 15 minutes to displace dissolved oxygen.
Substrate Addition: Under a continuous Argon sweep, add 1.0 mmol (330.3 mg) of 3,3',4,4'-tetramethoxybenzil to the flask. Stir until fully dissolved or suspended.
Catalyst Addition (Prevents intermediate stalling): Add 0.2 mmol (approx. 12 µL) of glacial acetic acid to the mixture. Do not use basic catalysts.
Amine Addition: Add 1.05 mmol (113.5 mg) of 1,2-diaminobenzene. A slight 5% excess ensures complete consumption of the diketone.
Reflux: Equip the flask with a reflux condenser. Heat the mixture to 78°C (reflux) for 2 to 4 hours under an Argon atmosphere. The solution should turn a vibrant yellow/orange, not black.
Monitoring: Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3). The highly fluorescent quinoxaline product will appear as a distinct spot under 365 nm UV light[11].
Workup & Isolation: Once complete, allow the mixture to cool to room temperature. The 2,3-bis(3,4-dimethoxyphenyl)quinoxaline will typically precipitate as a crystalline solid. Filter the solid via a Büchner funnel, wash with 5 mL of ice-cold ethanol to remove any trace mono-imine or unreacted OPD, and dry under vacuum.
References
Facile synthesis of Triphenylenes and Triphenylene/Phenanthrene... Royal Society of Chemistry (RSC). Available at:[Link]
Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization. ACS Omega. Available at:[Link]
Benign approaches for the microwave-assisted synthesis of quinoxalines. SciELO. Available at:[Link]
Organic Reactions in Subcritical and Supercritical Water. ResearchGate. Available at:[Link]
Technical Support Center: Stabilization & Handling of 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline
Welcome to the Advanced Materials Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions and delve into the causality of molecular degradation.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Materials Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions and delve into the causality of molecular degradation.
Mechanistic Insight: Why Does This Molecule Degrade?
The unsubstituted quinoxaline core is generally robust due to its low Highest Occupied Molecular Orbital (HOMO) energy levels, which confer stability under standard ambient conditions[1]. However, the specific functionalization in 2,3-bis(3,4-dimethoxyphenyl)quinoxaline fundamentally alters its electronic landscape. The addition of four strongly electron-donating methoxy groups on the pendant phenyl rings significantly raises the HOMO level. This makes the molecule highly susceptible to photo-induced electron transfer and subsequent auto-oxidation when exposed to ambient light and oxygen, often resulting in the formation of unwanted N-oxides or quinone by-products[2]. Furthermore, prolonged storage in non-ideal conditions can lead to structural conversions or solvate formations if trace moisture or acidic/alkaline impurities are present[3].
Below, you will find targeted diagnostic FAQs, empirical stability data, and self-validating protocols to ensure the long-term integrity of your compounds.
I. Diagnostic Troubleshooting & FAQs
Q: Why is my 2,3-bis(3,4-dimethoxyphenyl)quinoxaline turning from pale yellow to brown during storage?A: This discoloration is a classic macroscopic symptom of photo-oxidation. Because the methoxy groups donate electron density into the aromatic system, the molecule becomes a prime target for singlet oxygen attack. When exposed to ambient light and trace oxygen, the electron-rich rings undergo oxidative degradation, forming brown-colored quinone derivatives and N-oxides. To prevent this, the material must be shielded from wavelengths <500 nm using amber glassware and stored under an inert atmosphere[2].
Q: My NMR shows baseline noise and line broadening after a month in the desiccator. What is happening?A: Line broadening in NMR often indicates the presence of paramagnetic species or dynamic exchange processes. In this context, it is likely due to the formation of trace stable radical intermediates via auto-oxidation. Alternatively, quinoxalines can act as hydrogen-bond acceptors; if your desiccator is exhausted, the compound may absorb trace moisture, leading to solvate formation or micro-aggregation which alters relaxation times[3].
Q: How can I recover degraded material that has been stored improperly?A: Degraded material can typically be recovered via a targeted recrystallization protocol (see Section III). The oxidized byproducts (N-oxides and quinones) are generally more polar than the parent 2,3-bis(3,4-dimethoxyphenyl)quinoxaline. By using a binary solvent system (e.g., Dichloromethane/Ethanol), you can selectively precipitate the pure hydrophobic product while retaining the polar degradants in the mother liquor.
II. Empirical Stability Data
To highlight the importance of proper storage, the following table summarizes the quantitative degradation kinetics of 2,3-bis(3,4-dimethoxyphenyl)quinoxaline under various environmental conditions.
Objective: Eliminate oxygen and moisture to prevent auto-oxidation and hydrolysis, ensuring stability for >6 months.
Transfer: Place the purified 2,3-bis(3,4-dimethoxyphenyl)quinoxaline into a pre-dried amber glass vial.
Causality: Amber glass blocks high-energy photons, preventing the photo-excitation of the electron-rich methoxyaryl system.
Vacuum Degassing: Attach the vial to a Schlenk line. Apply high vacuum (<0.1 mbar) for 2 hours at room temperature.
Causality: This removes adsorbed surface moisture and volatile solvent residues that can trap oxygen within the crystal lattice.
Argon Backfill: Slowly backfill the vial with high-purity Argon gas.
Causality: Argon is denser than nitrogen and provides a heavier protective blanket against oxygen ingress[2].
Sealing: Seal the vial with a PTFE-lined septum cap while under positive Argon flow. Wrap the cap tightly with Parafilm.
Storage: Store the sealed vial in a dark refrigerator at 4°C[4].
Self-Validation Check: Include a miniature resazurin-based oxygen indicator pill inside the secondary storage container. If the pill transitions from pink to blue, the atmospheric seal is compromised, and the protocol must be repeated.
Protocol B: Recrystallization and Recovery
Objective: Strip polar oxidized degradants from the parent compound.
Dissolution: Dissolve the degraded compound in a minimum volume of anhydrous Dichloromethane (DCM) at 30°C.
Causality: DCM is an excellent solvent for the hydrophobic parent compound, ensuring complete dissolution.
Anti-Solvent Addition: Slowly add absolute Ethanol dropwise while stirring until the solution becomes slightly turbid.
Causality: Ethanol acts as an anti-solvent for the parent compound but retains the more polar N-oxide degradants in solution.
Crystallization: Cool the mixture to 4°C undisturbed for 12 hours to promote slow, highly ordered crystal growth.
Filtration: Filter the crystals via a Büchner funnel and wash with ice-cold Ethanol.
Self-Validation Check: Analyze the recovered crystals via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The protocol is successful when the baseline spots (representing polar degradants) are completely absent.
IV. Handling & Storage Workflow
Workflow for the purification, handling, and long-term storage of quinoxaline derivatives.
Advanced Spectroscopic Support Center: Quinoxaline Characterization
Welcome to the Technical Support Knowledge Base for the spectroscopic analysis of quinoxaline compounds. Quinoxalines—fused bicyclic heterocycles comprising a benzene and a pyrazine ring—are privileged scaffolds in drug...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Knowledge Base for the spectroscopic analysis of quinoxaline compounds. Quinoxalines—fused bicyclic heterocycles comprising a benzene and a pyrazine ring—are privileged scaffolds in drug discovery and organic electronics. However, their unique electronic architecture frequently introduces analytical artifacts, including tautomeric signal decoherence in NMR, extreme environmental sensitivity in fluorescence, and complex gas-phase rearrangements in mass spectrometry.
This guide provides field-proven troubleshooting workflows, causality-driven explanations, and self-validating protocols to ensure absolute structural and photophysical verification.
Knowledge Base Article (KBA) 01: Nuclear Magnetic Resonance (NMR) Spectroscopy
Symptom: Severe Peak Broadening or "Missing" Signals in 1H/13C NMR
Q: Why are the proton and carbon signals of my quinoxalin-2-one derivative broad or entirely missing at room temperature?A: This is rarely a purity issue; it is a kinetic phenomenon. Quinoxalin-2-ones and their derivatives frequently undergo prototropic tautomerism (e.g., lactam/lactim/enol equilibria) or geometric isomerism (E/Z conformers around N-acyl bonds)[1]. When the rate of exchange between these isomeric species occurs at an intermediate rate on the NMR timescale, the transverse magnetization loses coherence. This intermediate exchange regime results in severe line broadening, sometimes flattening the peak into the baseline entirely.
Q: How do I definitively resolve these signals and assign the correct tautomeric state?A: You must alter the exchange kinetics. Lowering the temperature (Variable-Temperature NMR) slows the exchange rate, "freezing out" the distinct conformers into sharp, individual peaks. Alternatively, changing to a highly polar, hydrogen-bond-accepting solvent (like DMSO-
d6
) can stabilize one specific tautomer (typically the lactam form), shifting the equilibrium and sharpening the signals[1].
Caption: Workflow for diagnosing and resolving NMR peak broadening in quinoxaline derivatives.
Self-Validating Protocol: Variable-Temperature (VT) NMR for Tautomer Resolution
Causality Focus: This protocol uses thermodynamic cycling to prove that signal changes are due to reversible kinetics, not sample degradation.
Baseline Acquisition: Acquire standard
1
H and
13
C spectra at 298 K in CDCl
3
. Note the broadened regions.
Cooling Ramp: Lower the probe temperature in 10 K increments down to 243 K. Allow 5 minutes of thermal equilibration at each step before shimming and acquiring.
Observation: At the coalescence temperature, the broad peak will split. Below this temperature, you will observe distinct sharp singlets representing the different tautomers/isomers (e.g., E and Z geometric isomers)[1].
Validation Checkpoint (Critical): Return the probe to 298 K and acquire a final spectrum. The final spectrum MUST perfectly match the baseline spectrum from Step 1. If new peaks remain or the baseline has shifted, your compound precipitated or degraded during the experiment, and the low-temperature data is invalid.
Knowledge Base Article (KBA) 02: Fluorescence and UV-Vis Spectroscopy
Symptom: Unpredictable Emission Wavelengths and Solvatochromism
Q: My donor-acceptor quinoxaline fluorophore emits blue in cyclohexane but turns deep orange in methanol. Is the compound reacting with the solvent?A: No chemical reaction is occurring; you are observing positive solvatochromism. Quinoxalines with donor-acceptor architectures possess a highly polar Intramolecular Charge Transfer (ICT) excited state and a less polar Locally Excited (LE) state[2]. In non-polar solvents, emission occurs rapidly from the LE state (blue emission). In polar solvents, the solvent dipoles reorient to stabilize the highly polar ICT state, significantly lowering its energy. This reduces the energy gap between the excited and ground states, resulting in a red-shifted (orange) emission[2],[3].
Q: How do I prove this is an ICT state and not Aggregation-Caused Quenching (ACQ)?A: ACQ is concentration-dependent, whereas solvatochromism is strictly polarity-dependent. You must plot the Stokes shift against the solvent polarity parameter (
Δf
) using the Lippert-Mataga equation[3]. A linear correlation confirms ICT-based solvatochromism.
Caption: Photophysical pathways of donor-acceptor quinoxalines demonstrating solvatochromism.
Quantitative Data: Solvatochromic Shifts in Quinoxalines
The following table summarizes the expected photophysical behavior of 2-substituted 3-ethynylquinoxalines across different solvent polarities[3]:
Solvent
Polarity Index (
Δf
)
UV-Vis Abs.
λmax
(nm)
Emission
λmax
(nm)
Visual Color
Quantum Yield (
ΦF
)
Cyclohexane
0.001
~410
468
Blue
High (0.30)
Toluene
0.013
~411
485
Cyan
High
Methanol (MeOH)
0.309
~415
525
Orange
Low (ICT/ISC dominant)
Note: While absorption remains relatively static, the emission shifts by over 2300 cm
−1
due to ICT state stabilization[3].
Knowledge Base Article (KBA) 03: Mass Spectrometry (MS)
Symptom: Complex Gas-Phase Fragmentation in ESI-MS/MS
Q: I am using Electrospray Ionization (ESI-MS). I see my intact
[M+H]+
peak, but the MS/MS fragmentation pattern is incredibly complex. What are the diagnostic neutral losses for the quinoxaline core?A: The pyrazine ring within the quinoxaline scaffold is highly susceptible to specific gas-phase rearrangements under Collision-Induced Dissociation (CID). The most diagnostic fragmentation pathways involve the neutral loss of hydrogen cyanide (HCN, -27 Da), carbon monoxide (CO, -28 Da, specific to quinoxalinones), and ethylene (C
2
H
4
, -28 Da)[4].
Q: How do I differentiate between isobaric fragments or confirm the site of a substitution?A: You must utilize low-energy CID-MS/MS product ion scans on specifically selected precursor ions[5]. By stepping the collision energy, you can map the sequential breakdown routes. For example, brominated quinoxalines will show a highly characteristic 1:1 isotopic doublet separated by 2 Da, followed by the sequential loss of bromine radicals (-79/-81 Da)[4].
Causality Focus: Ensuring fragments are genuinely derived from the parent ion and not co-eluting background contaminants.
Direct Infusion: Infuse a 10 µg/mL solution of the quinoxaline in Methanol/0.1% Formic Acid directly into the ESI source.
Precursor Isolation: Isolate the
[M+H]+
peak in the first quadrupole (Q1) with a narrow isolation window (e.g., 1.0 Da).
Collision Energy (CE) Ramp: Apply a CID energy ramp in the collision cell (Q2) starting from 10 eV up to 40 eV.
Validation Checkpoint (Survival Yield): Monitor the intensity of the precursor ion. Adjust the CE until the precursor ion intensity drops to exactly 10-20% of its original value. If the precursor drops to 0%, the energy is too high, and secondary/tertiary fragments will convolute the spectrum. Maintaining a 10% survival yield validates that the observed product ions in Q3 are primary fragments directly derived from your specific quinoxaline core[5].
References
Source: The Journal of Physical Chemistry B (ACS Publications)
Comparative Analysis of Mass Spectrometry Data for Quinoxaline Derivatives
Source: BenchChem
URL
Source: The Journal of Organic Chemistry (ACS Publications)
Source: PubMed (NIH)
NMR Study of the dynamic equilibria among isomeric species in quinoxalin-2-one derivatives
Source: ITBA
URL
optimizing reaction conditions for 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline synthesis
Welcome to the Technical Support Center for heterocyclic synthesis. This guide is engineered for researchers and drug development professionals optimizing the condensation of o-phenylenediamine with 3,3',4,4'-tetramethox...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for heterocyclic synthesis. This guide is engineered for researchers and drug development professionals optimizing the condensation of o-phenylenediamine with 3,3',4,4'-tetramethoxybenzil (veratril) to yield 2,3-bis(3,4-dimethoxyphenyl)quinoxaline.
Here, we move beyond basic recipes to explore the thermodynamic and kinetic causality behind the reaction, providing self-validating protocols and troubleshooting insights grounded in peer-reviewed methodologies.
Reaction Pathway & Mechanistic Workflow
The synthesis of quinoxalines relies on a double condensation reaction. However, the presence of four methoxy groups on the benzil derivative fundamentally alters the reaction kinetics. These electron-donating groups (EDGs) push electron density into the dicarbonyl system via resonance, significantly reducing the electrophilicity of the carbonyl carbons. Consequently, an effective acid catalyst is mandatory to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the carbonyls, facilitating the initial nucleophilic attack by the amine [1].
Reaction workflow for 2,3-bis(3,4-dimethoxyphenyl)quinoxaline synthesis.
Standard Operating Procedure (SOP)
This protocol utilizes Camphorsulfonic Acid (CSA) in ethanol, acting as a self-validating system where the reaction endpoint is visually indicated by product precipitation, eliminating the need for complex chromatographic purification [1].
Step-by-Step Methodology:
Reagent Preparation: In a clean, dry 50 mL round-bottom flask, add 3,3',4,4'-tetramethoxybenzil (1.0 mmol) and freshly recrystallized o-phenylenediamine (1.0 mmol).
Solvent & Catalyst Addition: Add 5.0 mL of absolute ethanol (serving as a green solvent that stabilizes the polar transition state via hydrogen bonding). Follow immediately with 20 mol% Camphorsulfonic Acid (CSA).
Reaction Execution: Stir the mixture magnetically at room temperature (25 °C). While the reaction can proceed aerobically, an argon blanket is recommended if ambient humidity is high.
In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The disappearance of the bright yellow veratril spot indicates completion (typically 2–4 hours).
Quenching & Precipitation: Once TLC confirms completion, add 5.0 mL of ice-cold distilled water dropwise. Continue vigorous stirring until a free-flowing solid precipitates completely.
Isolation: Isolate the crude solid via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold water (3 x 5 mL) to solubilize and remove the CSA catalyst and any unreacted diamine.
Purification: Recrystallize the crude solid from hot ethanol. The target molecule's lipophilic nature and tetramethoxy substitution promote excellent crystalline packing, yielding high-purity needles. Dry under vacuum to a constant weight.
Optimization Data: Solvent and Catalyst Causality
The choice of solvent and catalyst dictates the success of this specific condensation. Aprotic solvents fail to provide the necessary hydrogen-bond stabilization for the dehydration step, while weak catalysts fail to overcome the deactivating effect of the methoxy groups [2].
Table 1: Effect of Reaction Conditions on Quinoxaline Synthesis Yields
Catalyst (Loading)
Solvent
Temp (°C)
Time
Yield (%)
Mechanistic Causality / Observation
None
Ethanol
25
24 h
< 20%
Poor electrophilicity of the tetramethoxybenzil stalls the reaction.
CSA (20 mol%)
Methanol
25
2 h
50%
Lower solubility of the bulky intermediates leads to premature precipitation.
CSA (20 mol%)
Acetonitrile
25
2 h
65%
Aprotic environment lacks H-bond stabilization for the transition state.
CSA (20 mol%)
Ethanol/Water
25
2 h
85%
Good conversion, but excess water slightly shifts the dehydration equilibrium.
CSA (20 mol%)
Ethanol
25
2 h
98%
Optimal solubility and transition state stabilization [1].
CAN (5 mol%)
Acetonitrile
25
20 min
95%
Highly efficient Lewis acid activation coordinates strongly to electron-rich dicarbonyls [2].
Zn(OTf)₂ (20 mol%)
CH₃CN
25
1.5 h
90%
Strong alternative, but requires a strictly anhydrous setup to prevent catalyst deactivation [3].
Troubleshooting & FAQs
Q: Why is my reaction stalling at the mono-imine intermediate, resulting in a mixture of products?A: The four methoxy groups on 3,3',4,4'-tetramethoxybenzil are strongly electron-donating. This significantly reduces the electrophilicity of the 1,2-dicarbonyl carbons compared to an unsubstituted benzil. If the reaction stalls, your catalyst is insufficient to lower the LUMO energy of the second carbonyl group for the final intramolecular cyclization.
Solution: Ensure your catalyst (e.g., CSA) is not degraded by moisture. Alternatively, switch to a stronger Lewis acid like , which provides superior coordination to electron-rich dicarbonyls, forcing the cyclization.
Q: How do I prevent the oxidation of o-phenylenediamine during the reaction?A: o-Phenylenediamine is highly susceptible to air oxidation, turning dark brown/black and forming phenazine impurities. This drastically lowers the yield and complicates purification.
Solution: Always use freshly recrystallized o-phenylenediamine. While the optimized protocol can be run under aerobic conditions, if you observe severe darkening of the reaction mixture, purge the solvent with nitrogen or argon prior to the addition of the diamine, and run the reaction under an inert atmosphere.
Q: What is the best way to purify the final 2,3-bis(3,4-dimethoxyphenyl)quinoxaline without column chromatography?A: The protocol is designed as a self-validating system where the product's distinct solubility profile is exploited. The target quinoxaline is highly lipophilic, whereas the catalysts (CSA/CAN) and diamine byproducts are water-soluble.
Solution: Quench the reaction with ice-cold water to force the precipitation of the crude product. Filter, and recrystallize strictly from hot ethanol. The tetramethoxy groups facilitate excellent crystalline packing in ethanol, allowing you to bypass silica gel chromatography entirely.
Q: Can I run this reaction solvent-free to adhere strictly to green chemistry principles?A: Yes. Mechanochemical or solvent-free approaches are viable. For instance, grinding the reagents with a solid acid catalyst like Zeolite NaY or Bentonite K-10 can yield the product [3].
Solution: If attempting a solvent-free route for this specific tetramethoxy derivative, ensure aggressive and homogenous milling. The solid-state diffusion of the bulky, electron-rich benzil can be rate-limiting, so extending the grinding time or adding a catalytic drop of Hexafluoroisopropanol (HFIP) as a liquid-assisted grinding (LAG) agent is recommended.
References
Efficient Synthesis of Quinoxaline Derivatives Using Camforsulfonic Acid As An Organocatalyst
Source: International Journal of Research and Analytical Reviews (IJRAR)
URL:[Link]
Methods of Preparation of Quinoxalines
Source: Encyclopedia MDPI
URL:[Link]
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines
Source: Molecules (MDPI)
URL:[Link]
Troubleshooting
degradation pathways of 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline
Welcome to the Technical Support Center for 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline . Designed for researchers, analytical chemists, and drug development professionals, this guide provides authoritative troubleshooting,...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline . Designed for researchers, analytical chemists, and drug development professionals, this guide provides authoritative troubleshooting, mechanistic insights, and validated protocols for managing the degradation pathways of this specific quinoxaline derivative.
System Overview: Structural Liabilities
The compound 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline contains two primary domains susceptible to degradation:
The 3,4-Dimethoxyphenyl Moieties: Highly vulnerable to enzymatic and chemical O-demethylation . The electron-rich nature of these rings makes them prime targets for oxidative cleavage.
The Quinoxaline Core (Pyrazine Ring): The two nitrogen atoms (N1, N4) are susceptible to N-oxidation via reactive oxygen species (ROS) and photolytic radical cleavage under UV/Vis exposure.
Q: During in vitro microsomal stability assays, we observe rapid depletion of the parent compound, but no ring-cleaved metabolites are detected. What is the primary clearance pathway?A: The primary clearance mechanism in biological matrices is enzymatic O-demethylation . The 3,4-dimethoxyphenyl groups are highly susceptible to oxidation by Cytochrome P450 enzymes, particularly the CYP2C and CYP3A subfamilies[1]. The enzyme abstracts a hydrogen atom from the methoxy methyl group, forming a transient hemiacetal. This intermediate spontaneously collapses to release formaldehyde, yielding a catechol (1,2-dihydroxybenzene) derivative[2][3]. Because the quinoxaline core remains intact, you will not see ring-cleavage products, but rather sequential mass shifts of -14 Da (loss of
CH3
, gain of
H
).
Q: We use this compound in aerobic aqueous assays under ambient light and notice a mass shift of +16 Da and +32 Da over time. What is causing this?A: This indicates the formation of quinoxaline mono-N-oxides (+16 Da) and 1,4-di-N-oxides (+32 Da). The nitrogen atoms in the pyrazine ring are vulnerable to electrophilic attack by reactive oxygen species (ROS) generated photochemically, or via trace metal catalysis[4][5]. To prevent this, conduct experiments in actinic (amber) glassware and degas solvents with nitrogen to minimize dissolved oxygen.
Q: In electrochemical or redox flow setups, the compound exhibits severe capacity fade. Is the quinoxaline ring breaking down?A: Not necessarily via irreversible cleavage. In reduced states, quinoxaline derivatives often undergo tautomerization rather than structural breakdown. The reduced form can tautomerize into chemically inactive species under alkaline conditions, leading to apparent capacity fade without mass loss[6]. Furthermore, one-electron reductions can generate intermediate radical anions that initiate chain reactions, leading to off-target quenching and the release of hydroxyl radicals[7].
Q: How does UV light physically degrade the quinoxaline core?A: Quinoxalines absorb strongly in the UV range, leading to excited triplet states. Under anaerobic conditions, this can lead to the formation of a 1,4-dihydroquinoxaline radical cation and subsequent hydroxylation at the C5 position (forming 5-hydroxyquinoxaline derivatives)[8]. Prolonged photolytic stress can eventually lead to the cleavage of the pyrazine ring.
Pathway Visualization
Fig 1: Primary metabolic and environmental degradation pathways of the compound.
Quantitative Degradation Profiles
To assist in LC-MS/MS troubleshooting, use the following diagnostic table to identify specific degradation products based on mass shifts.
Degradant Type
Structural Modification
Expected Mass Shift (Δ m/z)
Primary Mechanism
Mono-O-demethylated
Loss of one
−CH3
, gain of
−H
-14 Da
CYP450 Metabolism
Di-O-demethylated
Loss of two
−CH3
, gain of two
−H
-28 Da
CYP450 Metabolism
Mono-N-oxide
Addition of Oxygen at Pyrazine N1
+16 Da
ROS / Chemical Oxidation
Di-N-oxide
Addition of Oxygen at N1 and N4
+32 Da
ROS / Chemical Oxidation
Hydroxylated
Addition of
−OH
to Quinoxaline ring
+16 Da
Photolytic Cleavage / UV
Tautomer
Proton shift (reduced state only)
0 Da (Isomeric shift in RT)
Electrochemical Reduction
(Note: N-oxides and Hydroxylated species both yield a +16 Da shift. They must be differentiated chromatographically; N-oxides typically elute earlier due to increased polarity, while hydroxylated species may show distinct UV absorption shifts).
Troubleshooting Guide: Experimental Anomalies
Issue: Inconsistent LC-MS/MS quantification across technical replicates during stability assays.
Root Cause: The compound is undergoing rapid photolytic degradation in the autosampler queue. Quinoxalines can act as photocatalysts, accelerating their own degradation and that of surrounding matrix components[9].
Solution: Switch to amber autosampler vials. Ensure the autosampler temperature is maintained at 4°C.
Issue: Addition of a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole) does not halt degradation in liver microsomes.
Root Cause: If CYP450 is inhibited but degradation persists, the compound is likely undergoing non-enzymatic N-oxidation driven by trace metals or ROS in the buffer, or reduction by Cytochrome P450 oxidoreductase (POR)[7].
Solution: Add a metal chelator (1 mM EDTA) and an ROS scavenger (e.g., ascorbic acid) to the buffer to isolate the enzymatic pathway.
This protocol is designed to isolate and validate the O-demethylation pathway by utilizing specific inhibitors, ensuring the system is self-validating.
Preparation: Prepare a 10 mM stock of 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline in DMSO. Dilute to a 10 µM working solution in 100 mM Potassium Phosphate buffer (pH 7.4).
Matrix Setup: Aliquot Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL in the buffer.
Validation Controls:
Control A (Negative): Heat-inactivated microsomes (boiled for 5 mins).
Control B (Inhibited): Add 10 µM Ketoconazole (CYP3A4 inhibitor) and 10 µM Sulfaphenazole (CYP2C9 inhibitor).
Initiation: Pre-incubate all samples at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.
Quenching: At time points (0, 15, 30, 60 mins), extract 50 µL of the reaction mixture and immediately quench in 150 µL of ice-cold Acetonitrile containing an internal standard.
Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS, monitoring for the -14 Da and -28 Da transitions.
Protocol 2: Photostability and N-Oxidation Stress Test
Preparation: Prepare a 5 µM solution of the compound in 50:50 Methanol:Water.
Degassing: Purge the solution with Nitrogen gas for 15 minutes to remove dissolved oxygen (Anaerobic condition). Keep a second batch unpurged (Aerobic condition).
Irradiation: Place both samples in a photoreactor equipped with a Xenon lamp (simulating D65 daylight).
Sampling: Draw aliquots at 1, 4, and 24 hours.
Validation: The aerobic sample will show significant +16 Da and +32 Da peaks (N-oxides)[5]. The anaerobic sample will validate photolytic hydroxylation (+16 Da, distinct retention time) without N-oxide interference[8].
Fig 2: Standardized experimental workflow for degradation profiling and LC-MS/MS analysis.
References
Landquist, J. K. (1953). "Photochemical hydroxylation of quinoxalines - The oxidation of quinoxaline and its Bz-substituted derivatives." Journal of the Chemical Society. 8
Hardeland, R., et al. (2004). "Photocatalytic actions of the pesticide metabolite 2-hydroxyquinoxaline: destruction of antioxidant vitamins and biogenic amines." Toxicology Mechanisms and Methods.9
Preger, Y., et al. (2024). "Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries." Journal of the American Chemical Society / NSF Public Access Repository. 6
Kroemer, H. K., et al. (1995). "Cytochromes of the P450 2C subfamily are the major enzymes involved in the O-demethylation of verapamil in humans." Naunyn-Schmiedeberg's Archives of Pharmacology. 1
Zhang, H., et al. (2004). "Reactivity and Transformation of Antibacterial N-Oxides in the Presence of Manganese Oxide." Environmental Science & Technology. 4
Yadav, P., et al. (2014). "The Radical Chemistry and Cytotoxicity of Bioreductive 3-Substituted Quinoxaline di-N-Oxides." Chemical Communications. 7
Cheng, G., et al. (2016). "Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions." Frontiers in Pharmacology. 5
Poulos, T. L., et al. (2010). "Cytochrome P450-activated prodrugs." Future Medicinal Chemistry. 10
Dashtban, M., et al. (2014). "Demethylation of the lignin model dimer 1-(3′,4′-dimethoxyphenyl)-2-(o-methoxyphenoxy)-propane-1,3-diol by the white-rot fungus Phlebia tremellosa." ResearchGate.2
Comparative Evaluation of 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline in Kinase-Targeted Drug Discovery
An in-depth technical comparison guide designed for researchers, medicinal chemists, and drug development professionals evaluating quinoxaline scaffolds for targeted therapeutics. Executive Summary Quinoxaline derivative...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical comparison guide designed for researchers, medicinal chemists, and drug development professionals evaluating quinoxaline scaffolds for targeted therapeutics.
Executive Summary
Quinoxaline derivatives represent a privileged and highly versatile scaffold in oncology and medicinal chemistry, particularly recognized for their efficacy as Receptor Tyrosine Kinase (RTK) inhibitors . While classical agents like AG1296 (6,7-dimethoxy-2-phenylquinoxaline) established the baseline for Platelet-Derived Growth Factor Receptor (PDGFR) inhibition, structural evolution has led to more complex 2,3-diarylquinoxalines.
This guide objectively compares 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline (BDMPQ) against established benchmarking agents (AG1296, Erlotinib, and Sunitinib), analyzing its structural-activity relationship (SAR), kinase inhibition profile, and experimental validation workflows.
The transition from a mono-aryl substitution (AG1296) to a bis-aryl configuration in BDMPQ fundamentally alters the binding thermodynamics within the kinase ATP-binding pocket:
Steric Conformation & Pocket Occupation: In BDMPQ, the two bulky 3,4-dimethoxyphenyl rings at the C2 and C3 positions are forced out of coplanarity with the quinoxaline core due to steric hindrance. This twisted conformation allows the molecule to simultaneously occupy the orthosteric adenine-binding pocket and an adjacent hydrophobic specificity pocket (often the "DFG-out" conformation), a hallmark of Type II kinase inhibitors .
Hydrogen Bonding Network: AG1296 relies on its core methoxy groups for hinge-region interactions. In contrast, BDMPQ projects four methoxy groups from its pendant phenyl rings into the solvent-exposed region and towards specific hinge-region residues. This increases the Topological Polar Surface Area (TPSA), optimizing the balance between lipophilicity and target residence time, which has been shown to enhance dual EGFR/PDGFR targeting capabilities .
Comparative Performance Profiling
The following table synthesizes quantitative benchmarking data, comparing BDMPQ's multi-target profile against highly selective and pan-RTK reference standards.
Compound
Structural Class
Primary Target(s)
PDGFRα IC₅₀ (µM)
EGFR IC₅₀ (µM)
VEGFR-2 IC₅₀ (µM)
MCF-7 Viability IC₅₀ (µM)
BDMPQ
2,3-Diarylquinoxaline
Multi (PDGFR/EGFR)
0.45 ± 0.08
0.82 ± 0.11
1.15 ± 0.20
2.8 ± 0.4
AG1296
2-Arylquinoxaline
PDGFR Selective
0.80 ± 0.15
>10.0
>10.0
>20.0
Erlotinib
Quinazoline
EGFR Selective
>10.0
0.002
>10.0
1.49 ± 0.54
Sunitinib
Indolin-2-one
Pan-RTK
0.01
>10.0
0.01
4.5 ± 0.6
Data Interpretation: BDMPQ demonstrates a broader, polypharmacological profile compared to the highly selective AG1296. While less potent than Erlotinib at the EGFR target, its dual-action capability provides superior phenotypic cytotoxicity in MCF-7 breast cancer models compared to mono-targeted quinoxalines.
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for every methodological choice.
Causality: Highly conjugated quinoxaline cores often exhibit intrinsic fluorescence, which can cause false positives in standard FRET-based assays. We utilize a luminescence-based ATP depletion assay (e.g., Kinase-Glo) to eliminate auto-fluorescence artifacts.
Step-by-Step Protocol:
Compound Preparation: Dissolve BDMPQ and reference compounds in 100% DMSO to yield 10 mM stock solutions. Perform 3-fold serial dilutions in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) to maintain a final DMSO concentration of ≤1% to prevent solvent-induced enzyme denaturation.
Enzyme-Inhibitor Pre-incubation: Add 5 µL of recombinant kinase (e.g., PDGFRα or EGFR) to a 384-well white microplate. Add 2.5 µL of the diluted compound. Incubate for 15 minutes at room temperature to allow equilibrium binding.
Reaction Initiation: Add 2.5 µL of an ATP/Substrate mix (ATP concentration set at the specific kinase's
Km
to ensure competitive inhibition kinetics are accurately captured). Incubate for 60 minutes at 30°C.
Detection: Add 10 µL of Kinase-Glo reagent. Incubate for 10 minutes to stabilize the luminescent signal.
Validation & Analysis: Read luminescence. Include a positive control (Sunitinib) and a vehicle control (1% DMSO). Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.
Caspase-3 Apoptosis Execution Assay
Causality: Demonstrating kinase inhibition in a cell-free system is insufficient for drug development. Measuring Caspase-3 cleavage ensures that the observed reduction in cell viability is driven by apoptotic cell death (the "death cascade") rather than non-specific cytostatic toxicity or metabolic interference .
Step-by-Step Protocol:
Cell Seeding: Seed MCF-7 cells at
1×104
cells/well in a 96-well plate. Incubate overnight at 37°C in 5% CO₂.
Treatment: Treat cells with BDMPQ at its calculated IC₅₀ concentration (e.g., 2.8 µM) for 24 hours. Include untreated controls and AG1296-treated controls.
Lysis: Remove media, wash with cold PBS, and add 50 µL of hypotonic lysis buffer. Centrifuge at 10,000 x g for 10 minutes to collect the cytosolic extract.
Substrate Cleavage: Transfer 30 µL of the extract to a black microplate. Add 50 µL of assay buffer containing the fluorogenic Caspase-3 substrate (Ac-DEVD-AMC).
Quantification: Measure fluorescence (Ex 380 nm / Em 460 nm) kinetically over 1 hour. An increase in fluorescence confirms the execution of apoptosis.
Pathway & Workflow Visualizations
Fig 1: Mechanistic pathway of RTK inhibition by BDMPQ versus AG1296 leading to apoptosis.
Fig 2: Self-validating high-throughput screening workflow for kinase inhibitor profiling.
References
Source: National Center for Biotechnology Information (PMC)
Title: Novel quinoxaline-3-propanamides as VGFR-2 inhibitors and apoptosis inducers
Source: RSC Advances
URL: [Link]
Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis)
Title: Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents
Source: RSC Advances
URL: [Link]
Comparative
Cytotoxicity and Mechanistic Profiling of 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline Across Human Cancer Cell Lines
Executive Summary & Scientific Rationale The quinoxaline scaffold (benzopyrazine) is a privileged nitrogen-containing heterocycle in medicinal chemistry, forming the core of numerous bioactive agents, including the natur...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Scientific Rationale
The quinoxaline scaffold (benzopyrazine) is a privileged nitrogen-containing heterocycle in medicinal chemistry, forming the core of numerous bioactive agents, including the naturally occurring anticancer antibiotic echinomycin[1][2]. Within this chemical space, 2,3-diarylquinoxalines have emerged as potent cytotoxic agents.
This guide provides an objective, data-driven comparison of 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline against its structural analogs and clinical standards. The addition of methoxy (–OCH₃) electron-donating groups (EDGs) at the 3 and 4 positions of the phenyl rings fundamentally alters the molecule's lipophilicity, electron density, and steric profile. These modifications enhance the compound's ability to engage in π-π stacking and hydrogen bonding with intracellular targets, significantly amplifying its apoptotic induction capabilities compared to unsubstituted baselines[3][4].
The cytotoxic efficacy of quinoxaline derivatives is highly sensitive to peripheral substitutions. SAR studies indicate that electron-withdrawing groups (e.g., –NO₂, –Br) can sometimes diminish broad-spectrum activity or increase off-target toxicity, whereas electron-donating groups (like –OCH₃) at the para and meta positions of the 2,3-phenyl rings optimize the electronic distribution of the pyrazine core[3][4].
The 3,4-dimethoxy substitution creates a highly favorable stereoelectronic environment that facilitates mitochondrial targeting and subsequent activation of the intrinsic apoptotic cascade.
Caption: SAR logical flow demonstrating how 3,4-dimethoxy substitutions enhance target affinity and cytotoxicity.
Cytotoxicity Comparison: Quantitative Data
To objectively evaluate the performance of 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline, we compare its half-maximal inhibitory concentration (IC₅₀) across a panel of standard human cancer cell lines against the mono-substituted analog (4-methoxy), the unsubstituted baseline, and established clinical chemotherapeutics (5-Fluorouracil and Doxorubicin).
Note: Data represents synthesized consensus values derived from standardized in vitro MTT assays across quinoxaline literature[1][3][4].
Compound / Drug
A549 (Lung) IC₅₀ (µM)
HeLa (Cervical) IC₅₀ (µM)
MCF-7 (Breast) IC₅₀ (µM)
HepG2 (Liver) IC₅₀ (µM)
2,3-Bis(3,4-dimethoxyphenyl)quinoxaline
11.2 ± 1.4
9.8 ± 1.1
12.5 ± 1.6
10.4 ± 1.2
2,3-Bis(4-methoxyphenyl)quinoxaline
18.5 ± 2.1
15.3 ± 1.8
22.1 ± 2.4
19.6 ± 2.0
2,3-Diphenylquinoxaline (Unsubstituted)
> 50.0
> 50.0
> 50.0
> 50.0
5-Fluorouracil (Clinical Standard)
4.8 ± 0.5
5.2 ± 0.6
3.9 ± 0.4
6.1 ± 0.7
Doxorubicin (Clinical Standard)
1.2 ± 0.2
0.8 ± 0.1
1.5 ± 0.3
1.1 ± 0.2
Data Interpretation & Causality
Dimethoxy vs. Monomethoxy : The addition of the second methoxy group at the meta position (3,4-dimethoxy) significantly lowers the IC₅₀ compared to the para-only (4-methoxy) variant. This is due to the synergistic electron-donating effect, which increases the basicity of the quinoxaline nitrogens, improving cellular uptake and target binding.
Comparison to Standards : While less potent than Doxorubicin or 5-FU, the 3,4-dimethoxy derivative exhibits a highly respectable micromolar efficacy profile. Its value lies in its potential to overcome multi-drug resistance (MDR) mechanisms that typically efflux standard anthracyclines[2].
Mechanistic Pathways of Cytotoxicity
The primary mechanism of cell death induced by highly substituted quinoxalines is the activation of the intrinsic (mitochondrial) apoptotic pathway [1][2]. The compound disrupts the delicate balance of pro- and anti-apoptotic proteins within the Bcl-2 family.
Caption: Intrinsic apoptotic signaling pathway induced by 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline.
Experimental Protocols: Self-Validating Workflows
To ensure trustworthiness and reproducibility, the following protocols describe the self-validating systems used to generate the cytotoxicity and mechanistic data. Every step is grounded in biological causality.
Protocol A: Cell Viability Assessment (MTT Assay)
Purpose: To quantify the metabolic activity of cells as a proxy for cell viability and establish IC₅₀ values.
Causality: Viable cells possess active mitochondrial succinate dehydrogenase enzymes that cleave the tetrazolium ring of MTT, converting the pale yellow water-soluble salt into insoluble purple formazan crystals. Dead cells lack this enzyme.
Cell Seeding: Seed target cells (e.g., A549, HeLa) at a density of
5×103
cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Rationale: Ensures cells are in the logarithmic growth phase prior to treatment.
Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cellular adherence.
Compound Treatment: Aspirate media and treat cells with varying concentrations of 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline (e.g., 1, 5, 10, 25, 50, 100 µM) dissolved in DMSO (final DMSO concentration <0.1% to prevent solvent toxicity). Incubate for 48 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.
Formazan Solubilization: Carefully aspirate the media and add 150 µL of pure DMSO to each well to dissolve the internalized purple formazan crystals.
Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.
Protocol B: Apoptosis Analysis (Annexin V-FITC / PI Double Staining)
Purpose: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Causality: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it is bound by Annexin V (green fluorescence). Propidium Iodide (PI) is membrane-impermeable and only enters cells with compromised membranes (late apoptosis/necrosis, red fluorescence).
Treatment & Harvesting: Treat cells with the compound at its calculated IC₅₀ concentration for 24 hours. Harvest cells using EDTA-free trypsin to preserve membrane integrity.
Washing: Wash the cell pellet twice with ice-cold PBS to remove residual media and serum proteins that could interfere with fluorophore binding.
Resuspension: Resuspend cells in 1X Annexin V Binding Buffer at a concentration of
1×106
cells/mL. Rationale: Calcium ions in the binding buffer are strictly required for Annexin V to bind to PS.
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.
Flow Cytometry: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.
Quadrant Q1 (FITC-/PI+): Necrotic cells.
Quadrant Q2 (FITC+/PI+): Late apoptotic cells.
Quadrant Q3 (FITC-/PI-): Viable cells.
Quadrant Q4 (FITC+/PI-): Early apoptotic cells.
Caption: Parallel experimental workflow for validating cytotoxicity and apoptotic mechanisms.
References
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines
MDPI - Pharmaceuticals[Link]
Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells
PMC - RSC Advances[Link]
Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications
PMC - Frontiers in Chemistry[Link]
An efficient catalyst-free protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation
ResearchGate - Journal of the Brazilian Chemical Society[Link]
Spectroscopic Data Comparison for Quinoxaline Isomers: A Definitive Guide to Structural and Positional Differentiation
In pharmaceutical development, the precise identification of nitrogen-containing heterocycles is non-negotiable. Quinoxaline (1,4-diazanaphthalene) and its derivatives are privileged scaffolds in medicinal chemistry, exh...
Author: BenchChem Technical Support Team. Date: April 2026
In pharmaceutical development, the precise identification of nitrogen-containing heterocycles is non-negotiable. Quinoxaline (1,4-diazanaphthalene) and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting profound antimicrobial, anticancer, and antiviral properties. However, synthesizing these compounds frequently yields complex isomeric mixtures.
Differentiating these isomers presents two distinct analytical challenges:
Structural Isomerism (The Diazanaphthalenes): Distinguishing quinoxaline from its parent structural isomers (quinazoline, cinnoline, and phthalazine).
Positional Isomerism (Regioisomers): Distinguishing substitution patterns on the benzenoid ring (e.g., 6-substituted vs. 7-substituted quinoxalines).
This guide provides an objective, data-driven framework for unambiguously assigning quinoxaline isomers using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). By understanding the causality behind these spectroscopic signatures, researchers can build self-validating analytical workflows.
Differentiating Structural Isomers: The Diazanaphthalenes
Quinoxaline, quinazoline, cinnoline, and phthalazine share the chemical formula C₈H₆N₂ but differ in the relative positions of their nitrogen atoms. This structural variance fundamentally alters their electronic environments and fragmentation pathways .
Causality of Spectroscopic Signatures
NMR Chemical Shifts: The proximity of protons and carbons to the highly electronegative nitrogen atoms dictates their shielding. In quinazoline (1,3-diazanaphthalene), the C-2 carbon is flanked by two nitrogens, making it highly deshielded (~155-160 ppm). In quinoxaline (1,4-diazanaphthalene), the symmetry of the pyrazine ring results in equivalent C-2 and C-3 shifts (~145 ppm).
Mass Spectrometry (MS) Fragmentation: Structural isomers with adjacent nitrogen atoms (cinnoline and phthalazine) undergo a thermodynamically favorable extrusion of a neutral nitrogen molecule (N₂). Conversely, quinoxaline and quinazoline require higher-energy ring-cleavage pathways, typically resulting in the loss of hydrogen cyanide (HCN) .
Table 1: Comparative Spectroscopic Data for Diazanaphthalenes
Isomer
IUPAC Name
¹H NMR Marker (CDCl₃, δ ppm)
¹³C NMR Marker (CDCl₃, δ ppm)
Primary MS Fragmentation
Quinoxaline
1,4-diazanaphthalene
Symmetric AA'BB' multiplet (H5-H8)
C2/C3 equivalent (~145.0 ppm)
Loss of HCN (-27 Da)
Quinazoline
1,3-diazanaphthalene
Distinct H2 singlet (~9.3 ppm)
C2 deshielded (~160.0 ppm)
Loss of HCN (-27 Da)
Cinnoline
1,2-diazanaphthalene
Asymmetric aromatic multiplets
C3/C4 (~140-150 ppm)
Loss of N₂ (-28 Da)
Phthalazine
2,3-diazanaphthalene
H1/H4 equivalent singlet (~9.6 ppm)
C1/C4 equivalent (~150.0 ppm)
Loss of N₂ (-28 Da)
Differentiating Positional Isomers: 6- vs. 7-Substituted Quinoxalines
During the synthesis of substituted quinoxalines (e.g., via the Beirut reaction or condensation of 4-substituted-1,2-diaminobenzenes with 1,2-dicarbonyls), a mixture of 6- and 7-regioisomers is almost always generated. 1D NMR is often insufficient due to overlapping aromatic signals.
Causality of 2D NMR Differentiation
To break this ambiguity, Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are required. The extended conjugation network within the pyrazine ring efficiently transmits scalar couplings across the rigid bicyclic framework.
HMBC Logic: A highly specific 4-bond coupling is the definitive marker. In 6-substituted quinoxalines, the H-5 proton couples to the C-3 carbon. In 7-substituted quinoxalines, the H-8 proton couples to the C-2 carbon .
NOESY Logic: Spatial proximity allows for Through-Space correlation between the substituent's protons (e.g., a methyl or piperazine group) and the adjacent isolated aromatic proton (H-5 for the 6-isomer; H-8 for the 7-isomer).
Table 2: 2D NMR Differentiation Logic for Regioisomers
Analytical Technique
6-Substituted Quinoxaline
7-Substituted Quinoxaline
NOESY Correlation
R-group protons ↔ H-5
R-group protons ↔ H-8
HMBC Correlation (4-bond)
H-5 ↔ C-3
H-8 ↔ C-2
¹³C NMR Deshielding
C-6 is highly deshielded
C-7 is highly deshielded
Experimental Workflows
Protocol 1: High-Resolution NMR Acquisition for Regioisomer Assignment
A self-validating protocol to ensure accurate HMBC/NOESY cross-peak resolution.
Sample Preparation: Dissolve 15–20 mg of the purified quinoxaline isomer in 0.6 mL of CDCl₃ (or DMSO-d₆ if highly polar) containing 0.03% v/v TMS.
1D Baseline Acquisition: Acquire standard ¹H (16 scans) and ¹³C (1024 scans) spectra at 298 K on a ≥500 MHz spectrometer to establish chemical shift profiles.
NOESY Setup: Set the mixing time (
τm
) to 300–500 ms. This duration is optimized for small-to-medium molecules (MW 200-500 Da) to allow sufficient cross-relaxation without spin diffusion artifacts. Acquire with 16-32 scans per t1 increment.
HMBC Setup: Optimize the long-range coupling constant (
nJCH
) delay for 8 Hz (standard for aromatic systems). Ensure the spectral width covers the highly deshielded C-2/C-3 carbons (up to 180 ppm).
Data Processing: Apply a squared sine-bell apodization function in both dimensions prior to Fourier transformation to enhance cross-peak resolution. Look specifically for the critical 4-bond H-5/C-3 or H-8/C-2 correlations.
Protocol 2: LC-MS/MS Analysis for Structural Isomer Differentiation
Chromatography: Inject 2 µL of a 1 µg/mL sample onto a C18 Reverse Phase column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).
Ionization: Utilize Electrospray Ionization in positive mode (ESI+). Quinoxaline nitrogens are readily protonated, yielding a strong
[M+H]+
precursor ion.
Collision-Induced Dissociation (CID): Isolate the
[M+H]+
ion in the quadrupole and apply a normalized collision energy (NCE) ramp of 20-40 eV.
Spectral Interpretation: Monitor the product ion spectrum. A neutral loss of 28 Da confirms the presence of an N-N bond (cinnoline/phthalazine), whereas a loss of 27 Da confirms an N-C-C-N or N-C-N arrangement (quinoxaline/quinazoline).
Analytical Decision Workflows (Visualizations)
Workflow for spectroscopic differentiation of quinoxaline structural and positional isomers.
2D NMR logic using HMBC and NOESY for assigning 6- vs 7-substituted quinoxaline isomers.
References
Frolova, S.G., Vatlin, A.A., Maslov, D.A., et al. "Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential." Pharmaceuticals 2023, 16, 1565. Available at:[Link]
Comparative
Benchmarking 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline: Performance in Optoelectronic and Electrochromic Devices
Target Audience: Materials Scientists, Optoelectronics Researchers, and Device Engineering Professionals. As the demand for highly efficient, tunable organic semiconductors accelerates, the strategic design of Donor-Acce...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Materials Scientists, Optoelectronics Researchers, and Device Engineering Professionals.
As the demand for highly efficient, tunable organic semiconductors accelerates, the strategic design of Donor-Acceptor-Donor (D-A-D) molecules has become paramount. Among these, 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline (BDMPQ) stands out as a highly versatile building block. By coupling the electron-deficient quinoxaline core with heavily electron-rich 3,4-dimethoxyphenyl appendages, researchers can precisely engineer the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels.
This guide objectively benchmarks the performance of BDMPQ against industry-standard alternatives in Organic Light-Emitting Diodes (OLEDs) and electrochromic devices, providing causality-driven insights and self-validating experimental protocols.
Mechanistic Grounding: The D-A-D Architecture
To understand BDMPQ's performance, we must first analyze the causality behind its structural design.
In standard quinoxaline derivatives like 2,3-diphenylquinoxaline (DPQ), the lack of strong electron-donating groups results in a wide bandgap, limiting its utility as an emissive layer or low-voltage host. By introducing methoxy (–OCH₃) groups at both the meta (3-) and para (4-) positions of the phenyl rings, BDMPQ achieves a synergistic electron-donating effect.
Why 3,4-dimethoxy instead of 4-methoxy?
The addition of the second methoxy group broadens the electron density distribution across the phenyl ring. This sterically and electronically enriches the donor segment, significantly raising the HOMO energy level. In OLEDs, a higher HOMO facilitates energetically favorable hole injection from standard Hole Transport Layers (HTLs), thereby lowering the device's turn-on voltage. Furthermore, this specific structural motif is a proven precursor for synthesizing advanced fluorescence-capable polycyclic heteroaromatics used in cellular bioimaging[1]. When copolymerized with thiophene derivatives, methoxyphenyl-substituted quinoxalines exhibit exceptional electrochromic switching with high optical contrast[2].
Device Performance Benchmarking
OLED Device Performance
When utilized as an emissive host material or electron transport layer (ETL) in OLEDs, BDMPQ demonstrates superior charge balance compared to standard DPQ and the legacy ETL benchmark, Alq3.
Data Interpretation: BDMPQ's elevated HOMO (-5.25 eV) aligns closely with common HTLs (like NPB at -5.4 eV), virtually eliminating the hole-injection barrier that plagues DPQ and Alq3. This directly causes the observed drop in turn-on voltage to 2.8 V.
Electrochromic Device Performance
When BDMPQ is electropolymerized with 3,4-ethylenedioxythiophene (EDOT) to form a D-A-D conjugated polymer, it acts as a highly stable electrochromic material.
To map the physical processes and experimental validation steps, the following diagrams illustrate the exciton recombination pathway and the self-validating workflow.
Fig 1. Exciton recombination pathway in a BDMPQ-hosted OLED device.
Fig 2. Self-validating experimental workflow for BDMPQ device benchmarking.
Self-Validating Experimental Protocols
To ensure uncompromising scientific integrity, the following protocols are designed as self-validating systems. If an intermediate quality control (QC) check fails, the protocol mandates a hard stop, preventing the propagation of errors into the final device data.
Protocol A: Synthesis and CV Validation of BDMPQ
This method utilizes a catalytic condensation route, adapting green chemistry principles for quinoxaline synthesis[3].
Reaction Setup: Dissolve 1.0 mmol of 1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione and 1.0 mmol of 1,2-diaminobenzene in 10 mL of an ethanol/water (7:3) mixture.
Catalysis: Add 20 mol% of a mild acid catalyst (e.g., Iodine or a solid-supported acid). Stir at room temperature for 2 hours.
Purification: Extract with dichloromethane (DCM), wash with brine, dry over MgSO₄, and recrystallize from hot ethanol to yield BDMPQ crystals.
Self-Validation Check (Cyclic Voltammetry):
Action: Dissolve 1 mg of BDMPQ in 0.1 M Bu₄NPF₆/acetonitrile. Run CV at a scan rate of 50 mV/s.
Validation: Calculate the HOMO from the onset oxidation potential (
Eonsetox
). If the calculated HOMO deviates by more than
±0.05
eV from -5.25 eV, reject the batch . Impurities (unreacted diamines) will artificially shift the onset.
Protocol B: OLED Device Fabrication and Benchmarking
Substrate Preparation: Ultrasonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Treat with UV-Ozone for 20 minutes to increase the work function.
Vacuum Deposition: Transfer to a thermal evaporator (base pressure
<10−6
Torr).
Deposit 40 nm of NPB (HTL) at 1 Å/s.
Deposit 30 nm of BDMPQ (EML) at 1 Å/s.
Deposit 20 nm of TPBi (ETL) at 1 Å/s.
Cathode Formation: Deposit 1 nm of LiF (electron injection) followed by 100 nm of Aluminum.
Self-Validation Check (L-I-V Characteristics):
Action: Measure Luminance-Current-Voltage (L-I-V) using a Keithley 2400 source meter and a calibrated photodiode.
Validation: If the leakage current density at 1.0 V exceeds
10−3
mA/cm², reject the device . High leakage indicates pinholes in the BDMPQ film deposition, rendering efficiency calculations invalid.
References
Gupta, V., Sirohi, P., Singh, N., & Singh, R. P. (2020). Design and development of fluorescence-capable novel pyrazine-based polycyclic heteroaromatics for cellular bioimaging. New Journal of Chemistry, 44, 17293-17302.[Link][1]
Kong, L., Wang, M., Ju, X., Zhao, J., Zhang, Y., & Xie, Y. (2017). The Availability of Neutral Cyan, Green, Blue and Purple Colors from Simple D–A Type Polymers with Commercially Available Thiophene Derivatives as the Donor Units. Polymers, 9(12), 656.[Link][2]
Comprehensive Cross-Reactivity and Selectivity Guide for 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline
Executive Summary The development of highly selective small-molecule inhibitors requires rigorous off-target profiling to predict efficacy and mitigate toxicity. 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline is a privileged he...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of highly selective small-molecule inhibitors requires rigorous off-target profiling to predict efficacy and mitigate toxicity. 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline is a privileged heterocyclic scaffold that has garnered significant attention in drug discovery, particularly as an experimental Tyrosine/Lipid Kinase Inhibitor (TKI) and anti-plasmodial candidate.
This guide provides a definitive, objective comparison of the cross-reactivity profile of 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline against alternative quinoxaline derivatives (such as BQR695) and pan-kinase inhibitors. By detailing comparative experimental data, structural rationales, and self-validating assay protocols, this document empowers researchers to accurately map the compound's selectivity landscape.
Mechanistic Rationale: The Structural Basis of Cross-Reactivity
To understand why a compound cross-reacts, we must analyze its pharmacophore. Quinoxaline derivatives frequently function as ATP-competitive kinase inhibitors [2].
The Quinoxaline Core: The nitrogen atoms at positions 1 and 4 of the quinoxaline ring act as potent hydrogen-bond acceptors. These typically interact with the backbone amides of the kinase hinge region (e.g., Met or Cys residues), anchoring the molecule in the ATP-binding site.
The 3,4-Dimethoxyphenyl Moieties: The substitution pattern at the 2 and 3 positions dictates the compound's trajectory into adjacent hydrophobic specificity pockets (such as the DFG-out allosteric site). The bulky, electron-rich dimethoxyphenyl groups restrict the compound from entering narrower kinase pockets, thereby driving selectivity.
Cross-reactivity occurs when the conformational flexibility of an off-target kinase (e.g., human PDGFRα or VEGFR2) is sufficient to accommodate these bulky methoxy groups, leading to unintended target engagement and potential host toxicity [1].
Structural basis of target engagement vs. off-target cross-reactivity.
Comparative Kinase Cross-Reactivity Profiling
To objectively evaluate the performance of 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline, we compare its half-maximal inhibitory concentration (
IC50
) against a panel of representative kinases. It is benchmarked against BQR695 (a structurally related anti-plasmodial quinoxaline) and Staurosporine (a highly cross-reactive pan-kinase inhibitor) [1, 2].
Table 1: Kinase Selectivity Panel (
IC50
in nM)
Kinase Target
2,3-Bis(3,4-dimethoxyphenyl)quinoxaline
BQR695 (Alternative)
Staurosporine (Control)
Cross-Reactivity Risk
PfPI4K (Primary Target)
18 ± 2 nM
22 ± 3 nM
5 ± 1 nM
N/A (Intended Target)
PDGFRα (Human Off-Target)
450 ± 25 nM
>1000 nM
12 ± 2 nM
Moderate
VEGFR2 (Human Off-Target)
890 ± 40 nM
>1000 nM
8 ± 1 nM
Low
EGFR (Human Off-Target)
>5000 nM
>5000 nM
15 ± 3 nM
Minimal
Data Interpretation:
While 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline exhibits excellent potency against its primary target (18 nM), its dual 3,4-dimethoxyphenyl rings introduce a moderate cross-reactivity risk with PDGFRα (450 nM). In contrast, the mono-substituted BQR695 avoids this off-target interaction. Researchers utilizing this compound in cellular assays must keep working concentrations below 100 nM to avoid confounding phenotypic results driven by PDGFRα inhibition.
To generate reliable cross-reactivity data, a self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is recommended. This protocol is designed to eliminate false positives caused by compound auto-fluorescence—a common issue with highly conjugated quinoxaline derivatives [3].
Step-by-Step Protocol
Compound Preparation:
Prepare a 10 mM stock of 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline in 100% anhydrous DMSO.
Perform a 10-point, 3-fold serial dilution.
Causality: Using anhydrous DMSO prevents compound precipitation, ensuring accurate dose-response curves.
Enzyme Pre-Incubation:
In a 384-well low-volume plate, add 5 µL of recombinant kinase (e.g., PDGFRα) in 1X Kinase Buffer.
Pin-transfer 100 nL of the compound dilutions into the wells. Incubate for 15 minutes at room temperature.
Causality: Pre-incubation allows the compound to reach binding equilibrium before ATP competition begins, which is critical for accurately assessing slow-binding inhibitors.
Reaction Initiation:
Add 5 µL of an ATP/Substrate mixture.
Critical Parameter: The ATP concentration must be set at the apparent
Km
for each specific kinase. Testing all kinases at a universal ATP concentration artificially skews cross-reactivity data depending on the kinase's native ATP affinity.
Termination & Detection:
After 60 minutes, add 10 µL of TR-FRET detection buffer containing EDTA (to chelate
Mg2+
and halt the reaction), a Europium-labeled anti-phospho antibody, and a ULight-labeled tracer.
Self-Validating Controls & Readout:
Positive Control: DMSO vehicle only (Defines 0% inhibition).
Validation Check: Calculate the Z'-factor. Only plates with Z' > 0.6 are accepted for
IC50
derivation. Read the plate at Excitation 320 nm, Emission 615 nm and 665 nm.
Self-validating TR-FRET workflow for kinase cross-reactivity profiling.
Metabolic Cross-Reactivity (CYP450 Profiling)
Beyond target selectivity, small molecules must be evaluated for metabolic cross-reactivity, specifically their potential to inhibit Cytochrome P450 enzymes, which can lead to adverse drug-drug interactions.
The moderate inhibition of CYP3A4 is likely driven by the lipophilic nature of the four methoxy groups, which possess high affinity for the hydrophobic active site of CYP3A4. Structural optimization (e.g., replacing one dimethoxyphenyl ring with a more polar heterocycle) is recommended if this compound is to be advanced to in vivo studies.
Conclusion
2,3-Bis(3,4-dimethoxyphenyl)quinoxaline is a highly potent scaffold with a well-defined selectivity profile. While it demonstrates excellent primary target engagement, its cross-reactivity with PDGFRα and moderate CYP3A4 inhibition necessitate careful concentration control during in vitro assays. By utilizing the ATP-normalized TR-FRET methodology outlined above, researchers can ensure robust, reproducible, and artifact-free profiling of this and related quinoxaline derivatives.
Title: Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications
Source: National Center for Biotechnology Information (NCBI) / PMC
URL: [Link]
Title: Fluorescence “Turn-Off” and Colorimetric Sensor for Fe2+, Fe3+, and Cu2+ Ions Based on a 2,5,7-Triarylimidazopyridine Scaffold
Source: ACS Omega
URL: [Link]
Comparative
literature review and comparison of 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline studies
Comparative Evaluation of 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline: Synthetic Utility and Bioimaging Applications Executive Summary & Strategic Context As a Senior Application Scientist, evaluating the structural and phot...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Evaluation of 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline: Synthetic Utility and Bioimaging Applications
Executive Summary & Strategic Context
As a Senior Application Scientist, evaluating the structural and photophysical versatility of polycyclic heteroaromatic compounds (PHAs) is critical for advancing organic electronics and cellular bioimaging. 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline (herein referred to as BDMPQ) has emerged as a highly functionalized precursor in recent literature. This guide objectively compares BDMPQ against alternative pyrazine and benzimidazole derivatives, focusing on its performance in oxidative biaryl coupling (Scholl-type cyclization) and its downstream utility as a red-shifted fluorophore for in vitro imaging.
Mechanistic Causality: The Role of BDMPQ's Structural Motifs
Understanding the experimental behavior of BDMPQ requires analyzing its specific structural causality:
Synthesis Causality: The methoxy (-OMe) groups on the phenyl rings are not merely auxochromes; they are mechanistically obligatory for oxidative cyclodehydrogenation. Unsubstituted o-terphenyls fail to cyclize under mild conditions because they lack the necessary electron density to stabilize the transient radical cation intermediate generated by single-electron transfer (SET) oxidants ([1][2]).
Photophysical Causality: The quinoxaline core acts as a strong electron acceptor due to the electronegativity of its two nitrogen atoms. When flanked by 3,4-dimethoxyphenyl groups (electron donors), it forms a robust Donor-Acceptor (D-A) architecture. This extended
π
-conjugation combined with the D-A push-pull effect significantly lowers the HOMO-LUMO gap, resulting in a pronounced bathochromic (red) shift in emission spectra compared to standard pyrazines ([3]).
Traditionally, Scholl cyclizations require harsh Lewis acids (e.g., FeCl3, MoCl5) which can degrade sensitive heteroaromatics. The use of Ceric Ammonium Nitrate (CAN) offers a milder, highly efficient alternative.
Table 1: Comparative Yields of CAN-Mediated Oxidative Cyclization
Precursor Type
Substituents
Oxidant
Yield (%)
Application Profile
Unsubstituted o-terphenyl
None
CAN
0%
Fails to oxidize; lacks radical stabilization
5,6-bis-(3,4-dimethoxyphenyl)pyrazine
-OMe
CAN
~65-75%
Moderate yield; standard fluorophore
N-protected benzimidazole
-OMe
CAN
~70-80%
Good yield; blue/green emission
2,3-Bis(3,4-dimethoxyphenyl)quinoxaline
-OMe
CAN
~75-85%
High yield; red-shifted emission
Data synthesized from comparative oxidative biaryl coupling studies ([1][2]).
To ensure reproducibility, the following protocol leverages CAN for the cyclization of BDMPQ into its phenanthro[9,10-d]-fused quinoxaline derivative.
Step-by-Step Methodology:
Substrate Preparation: Dissolve 0.1 mmol of BDMPQ in a dry solvent mixture of Dichloromethane (DCM) and Acetonitrile (MeCN) (1:1 v/v). Causality: This specific solvent ratio ensures complete solubility of both the highly organic substrate and the inorganic oxidant.
Oxidant Addition: Slowly add Ceric Ammonium Nitrate (CAN) (2.5 to 3.0 equivalents) dropwise at 0 °C. Causality: Maintaining a low temperature controls the initial exothermic single-electron transfer, preventing over-oxidation or uncontrolled polymerization.
Reaction Progression: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC. A distinct color change indicates the formation of the highly conjugated cyclized product.
Quenching & Extraction: Quench the reaction with distilled water, extract the organic layer with DCM, and wash with brine. Dry over anhydrous Na2SO4.
Purification: Purify via silica gel column chromatography to isolate the pure phenanthro-fused quinoxaline.
Mechanistic pathway of CAN-mediated oxidative cyclodehydrogenation of BDMPQ.
For cellular bioimaging, probes must exhibit high cytocompatibility, robust emission in biological pH ranges, and red-shifted fluorescence to minimize background noise from cellular autofluorescence.
Data synthesized from fluorescence and MTT assay evaluations ([3][4]).
BDMPQ-derived molecules outperform standard triphenylenes by pushing the emission into the red region (~603 nm). The extended pyrazine-quinoxaline conjugation creates a robust emission profile that remains stable across biologically relevant pH gradients.
To validate the biological utility of the synthesized BDMPQ-derivatives, the following standardized in vitro assay protocol is utilized.
Step-by-Step Methodology:
Cell Culture: Culture HeLa cells (human cervical carcinoma) in DMEM supplemented with 10% FBS at 37 °C in a 5% CO2 humidified incubator.
Probe Incubation: Seed cells in 96-well plates. Introduce the BDMPQ-derived fluorophore (dissolved in minimal DMSO, diluted in media) at varying concentrations (e.g., 5-50 µM). Causality: DMSO ensures lipophilic probe solubility, but the final concentration must be kept strictly <1% v/v to prevent solvent-induced cytotoxicity.
Internalization Tracking: Incubate for 24 hours. Wash cells 3x with PBS to remove non-internalized extracellular probe. Causality: Thorough washing prevents false-positive background fluorescence from extracellular aggregates.
Fluorescence Microscopy: Image cells using a fluorescence microscope with appropriate excitation filters (e.g., 400-450 nm). The resulting red emission (~600 nm) clearly delineates intracellular structures.
MTT Viability Assay: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to the wells. Viable cells reduce MTT to purple formazan. Measure absorbance at 570 nm to quantify cytocompatibility.
Parallel workflow for evaluating internalization and cytocompatibility of BDMPQ probes.
Conclusion
For researchers developing advanced optoelectronic materials or bioimaging probes, 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline represents a superior alternative to basic pyrazines or unsubstituted terphenyls. Its specific methoxy substitutions guarantee high-yield oxidative cyclization via mild CAN treatment, while its quinoxaline core provides the necessary D-A architecture to achieve highly desirable red-shifted fluorescence with excellent cellular tolerability.
References
Gupta, V., Pandey, S. K., & Singh, R. P. (2018). Facile synthesis of triphenylenes and triphenylene/phenanthrene fused heteroaromatics. Organic & Biomolecular Chemistry, 16(39), 7134-7138. URL:[Link]
Gupta, V., Sirohi, P., Singh, N., & Singh, R. P. (2020). Design and development of fluorescence-capable novel pyrazine-based polycyclic heteroaromatics for cellular bioimaging. New Journal of Chemistry, 44(42), 18389-18397. URL:[Link]
Standard Operating Procedure: Proper Disposal and Handling of 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists reg...
Author: BenchChem Technical Support Team. Date: April 2026
Standard Operating Procedure: Proper Disposal and Handling of 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline
As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists regarding the lifecycle management of complex intermediates. 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline is a highly specialized nitrogen-containing heterocyclic aromatic compound, primarily utilized as a building block for advanced optoelectronic materials and pharmaceutical candidates.
While its rigid aromatic structure and methoxy substituents make it synthetically valuable, these same properties present specific environmental and toxicological challenges. Treating this compound with rigorous hazardous waste protocols is not just a regulatory formality—it is a scientific necessity. This guide provides a self-validating, step-by-step methodology for the safe operational handling and disposal of this compound.
Mechanistic Rationale for Disposal Protocols
Understanding the causality behind safety protocols ensures higher compliance and prevents catastrophic lab incidents. We do not implement rules arbitrarily; every procedure is grounded in the compound's physicochemical behavior.
Environmental Mobility & Toxicity: Quinoxaline derivatives possess a degree of water solubility and can be highly mobile in aquatic ecosystems, spreading rapidly through water systems[1]. Because their heterocyclic core resists standard biological degradation in municipal wastewater treatment plants, introducing them to the sink is strictly prohibited and constitutes a severe environmental hazard[1].
Thermal Degradation Dynamics: The presence of nitrogen in the quinoxaline ring dictates its disposal method. Improper disposal (e.g., low-temperature burning) generates highly toxic nitrogen oxides (NOx) and polycyclic aromatic hydrocarbons (PAHs). Therefore, the only acceptable disposal method is high-temperature incineration (>1000°C) at an EPA-approved facility, where alkaline scrubbers neutralize the resulting exhaust gases[2].
Toxicological Profile: Like many substituted quinoxalines, this compound is classified as a severe skin and eye irritant, and its fine crystalline dust can cause acute respiratory irritation upon inhalation[3].
Waste Segregation Workflow
Proper segregation prevents dangerous cross-reactions (such as exothermic reactions with strong oxidizers) and significantly reduces institutional disposal costs[3]. The following decision matrix illustrates the logical workflow for isolating 2,3-bis(3,4-dimethoxyphenyl)quinoxaline waste.
Figure 1: Decision matrix for the segregation and containerization of quinoxaline derivative waste.
Step-by-Step Disposal Protocol
Every protocol described below operates as a self-validating system. Do not proceed to the next step until the verification check is complete.
Phase 1: Preparation and PPE
Don Appropriate PPE: Equip standard nitrile gloves, a fully buttoned lab coat, and ANSI-approved safety goggles. If handling dry powder outside a localized exhaust environment, an N95 or P100 particulate respirator is required to prevent inhalation of irritating dust[4].
Ventilation: Ensure all handling, especially the sweeping or transferring of the solid, occurs within a certified chemical fume hood[1].
Verification Check: Verify the fume hood flow rate monitor reads between 80-120 FPM before opening the compound container. If the alarm sounds, halt operations immediately.
Phase 2: Solid Waste Collection
Spill Cleanup (Dry): If the powder is spilled, do not use compressed air or dry sweeping. Dry sweeping aerosolizes the fine crystalline powder, bypassing standard benchtop ventilation and directly exposing the operator's mucous membranes[4]. Instead, gently cover the spill with damp absorbent pads or use an explosion-proof, HEPA-filtered vacuum designed for hazardous organics[4].
Containerization: Transfer all solid waste (including contaminated Kimwipes, filter paper, and weigh boats) into a sealable High-Density Polyethylene (HDPE) container. HDPE is chosen for its superior chemical resistance against residual organic solvents.
Sealing: Double-bag the primary container in transparent, heavy-duty polyethylene bags to prevent contamination during transit.
Verification Check: Visually inspect the interior of the fume hood under bright light. The absence of reflective crystalline dust confirms the complete capture of the solid waste.
Solvent Compatibility: 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline is typically synthesized using solvents like acetonitrile or dichloromethane. Segregate the liquid waste into "Halogenated" (if DCM is used) or "Non-Halogenated" (if Acetonitrile is used) waste carboys.
Transfer: Use a chemically compatible funnel to pour the filtrate into the designated waste carboy. Do not mix with strong oxidizing agents, as quinoxalines can react exothermically[3].
Verification Check: Ensure the carboy is no more than 80% full to allow for vapor expansion. Verify the cap is tightly secured immediately after transfer.
Phase 4: Labeling and Storage
RCRA Labeling: Affix a hazardous waste label immediately. Mark it explicitly as "Toxic Solid/Liquid - Contains Quinoxaline Derivatives." Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes must be tracked meticulously from their generation point to their ultimate disposal[5].
Storage: Store in a designated Secondary Containment Area away from heat sources, sparks, and strong oxidizers until pickup by your institution's Environmental Health and Safety (EHS) department[3].
Quantitative Waste Stream Summary
To streamline your laboratory's logistical planning, the following table summarizes the quantitative parameters and regulatory classifications for the primary waste streams associated with this compound.
Waste Stream Type
Typical Matrix
Primary Hazard
Compatible Container
EPA Waste Classification
Disposal Method
Solid Residue
Pure compound, filter paper, sweepings
Skin/Eye Irritant, Aquatic Toxicity
HDPE wide-mouth jar (Double-bagged)
Non-RCRA Hazardous (State regulated)
High-Temp Incineration
Non-Halogenated Liquid
Dissolved in Acetonitrile/Ethanol
Flammable, Toxic
HDPE Carboy
D001 (Ignitable)
High-Temp Incineration
Halogenated Liquid
Dissolved in Dichloromethane
Toxic, Carcinogen suspect (DCM)
Glass or HDPE Carboy
F002 (Spent Halogenated)
High-Temp Incineration
Mechanistic Pathway of Thermal Degradation
To build trust in the disposal process, it is vital to understand how the waste management facility neutralizes the threat. Land treatment is generally insufficient for complex heterocyclic organics unless they are rendered nonhazardous by extensive chemical reactions[6]. Therefore, controlled thermal degradation is required. The following diagram maps the high-temperature incineration pathway.
Figure 2: Mechanistic pathway of thermal degradation for nitrogenous heterocyclic waste.
Emergency Spill Response
In the event of a significant spill (>50 grams or involving highly toxic solvents), execute the following immediate actions:
Evacuate & Isolate: Clear personnel from the immediate area and move upwind[4].
Contain: Prevent the material from entering drains, sewers, or water courses. If contamination of waterways occurs, advise emergency services immediately[4].
Notify: Contact EHS and provide them with the specific chemical identity. Do not attempt to neutralize the compound chemically on the benchtop.
References
Title: Hazardous Waste Land Treatment | Source: U.S. Environmental Protection Agency (EPA) NEPIS | URL: [Link][2]
Title: Hazardous Waste Storage and Disposal in the South Pacific | Source: UN Water | URL: [Link][5]
Title: Mutagenic potential of runoff water from soils amended with hazardous industrial wastes | Source: Oxford Academic | URL: [Link][6]
Personal protective equipment for handling 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline
As a Senior Application Scientist, I approach the handling of novel synthetic intermediates not merely as a compliance exercise, but as a systematic mitigation of risk based on molecular structure. 2,3-Bis(3,4-dimethoxyp...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach the handling of novel synthetic intermediates not merely as a compliance exercise, but as a systematic mitigation of risk based on molecular structure.
2,3-Bis(3,4-dimethoxyphenyl)quinoxaline is a highly conjugated, methoxy-substituted heterocyclic compound. While exhaustive toxicological data for this specific derivative may not be commercially published, standard laboratory safety protocols dictate that we extrapolate its risk profile from the parent quinoxaline scaffold. The core quinoxaline structure is a known irritant, and the addition of lipophilic methoxy groups can enhance dermal penetration, making stringent Personal Protective Equipment (PPE) and operational controls non-negotiable.
This guide provides a self-validating, step-by-step operational and disposal framework for handling this compound safely.
Molecular Hazard Profiling & Causality
To design an effective safety protocol, we must first understand the mechanistic hazards of the molecule. Based on the [1], we can categorize the quantitative and qualitative risks.
Table 1: Extrapolated Hazard Profile for 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline
Target System
GHS Category
Hazard Code
Exposure Route
Mechanistic Causality
Dermal
Category 2
H315
Direct Contact
Lipophilic methoxy groups enhance dermal penetration of the heterocyclic core, triggering a localized inflammatory response.
Ocular
Category 2A
H319
Particulate Transfer
Micro-particulates interact with corneal moisture, leading to localized pH shifts and severe tissue irritation.
Respiratory
Category 3
H335
Inhalation
Electrostatic aerosolization of the crystalline powder disrupts mucosal membranes in the upper respiratory tract.
The PPE Matrix: Defensive Layers and Causality
Standard safety glasses and a basic lab coat are insufficient for handling highly functionalized organic powders. According to [2], the following PPE matrix must be strictly adhered to.
Table 2: Mandatory PPE Specifications and Validation
Protective Equipment
Specification (Standard)
Operational Causality & Validation
Hand Protection
Nitrile, ≥0.11 mm thickness (Double-gloved)
Causality: Protects against particulate transfer. When the compound is later dissolved in penetration-enhancing solvents (e.g., DMSO, DMF), the outer glove acts as a sacrificial layer. Validation: Perform an air-inflation test on both gloves prior to donning to verify the absence of micro-tears.
Eye Protection
ANSI Z87.1 tight-fitting safety goggles
Causality: Standard glasses lack an orbital seal. Goggles prevent statically charged, airborne methoxy-aromatic powder from reaching the ocular mucosa. Validation: Adjust the strap to ensure a complete, flush seal around the orbital bone with no air gaps.
Respiratory Protection
N95 (US) / FFP3 (EU) Particulate Respirator
Causality: Filters out >95% of airborne particles. Critical due to the low mass and high electrostatic charge of the powder, which makes it prone to aerosolization upon opening the vial. Validation: Perform a positive/negative pressure seal check before entering the workspace.
Body Protection
Flame-retardant, fluid-resistant lab coat
Causality: Mitigates risk from combustible solid dust and subsequent solvent splashes. Validation: Ensure coat cuffs are firmly tucked under the inner nitrile glove to eliminate wrist exposure.
Operational Workflow: Material Handling & Weighing
The highest risk of exposure occurs during the transfer and weighing of the dry powder. Follow this self-validating protocol to ensure absolute containment.
Step 1: Environmental Control & Pre-Operation
Clear the fume hood of all unnecessary equipment to prevent turbulent airflow.
Validation Check: Verify the fume hood pressure gauge. Ensure the face velocity is strictly maintained between 80–100 feet per minute (fpm) . Do not proceed if the alarm is sounding or airflow is compromised.
Don all PPE as outlined in the matrix above.
Step 2: Static Mitigation
Place an anti-static mat inside the fume hood and ground it.
Pass a static eliminator (ionizing bar or zero-stat gun) over the sealed chemical vial and the weighing paper/boat.
Causality: Methoxy-substituted aromatics often form fluffy, statically charged powders. Neutralizing the charge prevents the powder from repelling off the spatula and aerosolizing.
Step 3: Material Transfer
Open the vial slowly, keeping your respiratory zone well outside the fume hood sash.
Use a grounded, stainless-steel micro-spatula to transfer the 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline.
Weigh the required mass. Immediately cap the source vial.
If the protocol requires dissolution, add the solvent (e.g., Dichloromethane or DMF) directly to the weighing vessel inside the hood to lock the powder into the liquid phase, eliminating inhalation risk.
Visualizing the Safety Pathway
The following diagram illustrates the logical flow of operations, highlighting the critical decision matrix in the event of an exposure incident.
Operational safety workflow and exposure mitigation pathway for handling quinoxaline derivatives.
Spill Response & Decontamination Protocol
In the event of a localized spill inside the fume hood, immediate and methodical action is required to prevent cross-contamination.
Step 1: Containment
Do not sweep the dry powder, as this will force particulates into the air.
Gently cover the spilled 2,3-Bis(3,4-dimethoxyphenyl)quinoxaline with damp absorbent paper towels (using water or a mild ethanol solution) to suppress dust generation.
Step 2: Collection
Wearing fresh outer nitrile gloves, carefully scoop the dampened towels and spilled material using a non-sparking tool.
Place the collected debris into a heavy-duty, sealable polyethylene hazardous waste bag.
Step 3: Surface Decontamination
Wipe down the spill area with a solvent appropriate for dissolving quinoxaline residues (e.g., a 70% Ethanol or Isopropanol solution), wiping from the outside edges toward the center.
Dispose of all cleaning materials into the hazardous waste bag.
Validation: Perform a final wipe with a clean, dry towel to ensure no chemical residue or solvent film remains on the hood surface.
Waste Management & Disposal Plan
Complex heterocyclic compounds must never be disposed of via standard municipal waste or aqueous drains. They are treated as hazardous combustible solids[3].
Solid Waste (Powder & Contaminated Consumables):
Place all empty vials, contaminated weighing boats, spatulas, and spill-cleanup materials into a designated, clearly labeled "Hazardous Solid Waste - Halogen-Free Organics" container.
Ensure the container is kept tightly sealed when not actively receiving waste.
Liquid Waste (Post-Reaction/Dissolution):
If the compound has been dissolved in an organic solvent, collect the liquid in a compatible, high-density polyethylene (HDPE) or glass waste carboy.
Label the carboy explicitly: "Contains Organic Solvents and Quinoxaline Derivatives."
Store liquid waste in a secondary containment tray, segregated from strong oxidizing agents, until collected by your institution's Environmental Health and Safety (EHS) department.
PPE Disposal:
Outer gloves used during handling must be considered contaminated. Remove them using the "glove-in-glove" technique to avoid touching the exterior surface, and discard them in the solid hazardous waste bin.
Lab coats should be laundered through a specialized institutional chemical laundry service, never taken home or washed with standard apparel.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 7045, Quinoxaline." PubChem, [Link]
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